molecular formula C8H5ClN2 B182656 3-Chlorocinnoline CAS No. 17404-90-9

3-Chlorocinnoline

Cat. No.: B182656
CAS No.: 17404-90-9
M. Wt: 164.59 g/mol
InChI Key: REUOCJLVDZPJEK-UHFFFAOYSA-N
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Description

3-Chlorocinnoline, also known as this compound, is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUOCJLVDZPJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458266
Record name 3-chlorocinnoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17404-90-9
Record name 3-chlorocinnoline
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Record name 3-chlorocinnoline
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Foundational & Exploratory

Technical Guide: Proposed Synthesis of 3-Chlorocinnoline from 2-Amino-α-chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various molecules with notable pharmacological activities. This technical guide outlines a proposed synthetic pathway for 3-chlorocinnoline, a halogenated derivative of the cinnoline scaffold, starting from 2-amino-α-chlorocinnamic acid. Due to the absence of a specific published protocol for this exact transformation, this document provides a detailed, hypothetical experimental procedure based on well-established principles of diazotization and intramolecular cyclization reactions commonly employed in the synthesis of substituted cinnolines and related heterocyclic systems. This guide is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry to develop and optimize the synthesis of this compound and its analogs.

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle, is of considerable interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen atom, such as chlorine, into the cinnoline ring system can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses on a proposed synthesis of this compound from 2-amino-α-chlorocinnamic acid. The key transformation involves an intramolecular cyclization reaction, a common strategy for the formation of the cinnoline ring system. This is typically achieved through the diazotization of an ortho-substituted aminocinnamic acid derivative, followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 2-amino-α-chlorocinnamic acid involves a two-step, one-pot reaction sequence. The initial step is the diazotization of the primary aromatic amine of 2-amino-α-chlorocinnamic acid using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. The resulting diazonium salt is a reactive intermediate that is not isolated. The second step is an intramolecular cyclization, where the diazonium group is displaced by the acrylic acid moiety, leading to the formation of the cinnoline ring and concomitant decarboxylation to yield this compound.

Synthesis_Pathway A 2-Amino-α-chlorocinnamic Acid B Diazonium Salt Intermediate A->B Diazotization C This compound B->C Intramolecular Cyclization R1 NaNO₂, HCl 0-5 °C R2 Heat (Δ) - N₂ - CO₂

Proposed reaction pathway for the synthesis of this compound.

Physicochemical Data

Table 1: Physicochemical Properties of Starting Material and Related Analogs

Property2-Aminocinnamic Acid[1]2-Chlorocinnamic Acid[2][3][4][5]
Molecular Formula C₉H₉NO₂C₉H₇ClO₂
Molecular Weight 163.17 g/mol 182.60 g/mol
Appearance Not specifiedWhite to light yellow crystalline powder
Melting Point Not specified208-210 °C
Solubility Not specifiedInsoluble in water; Soluble in ethanol, ethyl acetate

Table 2: Physicochemical Properties of the Product and a Related Analog

PropertyThis compound (Predicted)3-Chloroquinoline[6]
Molecular Formula C₈H₅ClN₂C₉H₆ClN
Molecular Weight 164.60 g/mol 163.60 g/mol
Appearance Expected to be a solidCrystalline solid
Melting Point Data not availableData not available for free base
Boiling Point Data not availableData not available
Solubility Expected to have limited aqueous solubilityLimited solubility in water; moderate in organic solvents

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard methods for diazotization and cyclization.[7] Appropriate safety precautions should be taken, as diazonium salts can be explosive, especially when dry.

Materials and Reagents
  • 2-Amino-α-chlorocinnamic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Water (distilled or deionized)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

Procedure
  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-α-chlorocinnamic acid (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the stirred solution of the starting material from the dropping funnel, ensuring the temperature is maintained below 5 °C throughout the addition. After the complete addition, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

  • Cyclization: After the 30-minute stirring period, slowly and carefully raise the temperature of the reaction mixture. The evolution of nitrogen gas should be observed as the cyclization proceeds. Gently heat the mixture to 40-50 °C and maintain this temperature until the gas evolution ceases, indicating the completion of the reaction. This step should be performed in a well-ventilated fume hood.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the effervescence stops and the pH is approximately 7-8.

    • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To determine the melting point of the purified product, which is a key indicator of purity.

Safety Precautions

  • Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. The reaction should be carried out at low temperatures, and the diazonium salt should be used in solution without isolation.

  • Acids: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • General: Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis of this compound from 2-amino-α-chlorocinnamic acid. The proposed methodology is grounded in established chemical principles of diazotization and intramolecular cyclization, which are robust methods for the formation of the cinnoline ring system. Researchers and drug development professionals can use this guide as a starting point for the practical synthesis and further exploration of this compound and its derivatives for potential therapeutic applications. Optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the target compound.

References

An In-depth Technical Guide to the Synthesis of 3-Chlorocinnoline via Diazotization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route to 3-chlorocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the principles of the von Richter cinnoline synthesis, which involves the diazotization of an ortho-substituted aminophenyl acetylene derivative followed by intramolecular cyclization. Due to the limited availability of a direct, published experimental protocol for this compound, this guide outlines a well-established and scientifically sound methodology adapted for this specific target molecule.

Introduction

Cinnoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 3-position can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable target for drug discovery programs. The von Richter synthesis provides a classic and effective method for the formation of the cinnoline ring system.[1][2][3] This method typically involves the diazotization of an o-aminoarylpropiolic acid or a related acetylene derivative, which then undergoes an intramolecular cyclization to yield a 4-hydroxycinnoline. Subsequent manipulation of the functional groups can lead to the desired 3-substituted cinnoline.

This guide details a proposed two-step synthesis starting from a plausible precursor, 2-amino-α-chlorophenylacetylene, involving diazotization and subsequent cyclization to form this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the diazotization of 2-amino-α-chlorophenylacetylene. The resulting diazonium salt is then proposed to undergo an intramolecular cyclization to yield the target molecule, this compound.

Synthesis of this compound Start 2-Amino-α-chlorophenylacetylene Diazonium Diazonium Salt Intermediate Start->Diazonium 1. NaNO₂, HCl 2. 0-5 °C Product This compound Diazonium->Product Intramolecular Cyclization (Spontaneous or gentle warming)

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the proposed synthesis of this compound.

Step 1: Diazotization of 2-Amino-α-chlorophenylacetylene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-α-chlorophenylacetylene (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Addition of Sodium Nitrite: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C.

  • Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The formation of a clear solution may be observed.

Step 2: Intramolecular Cyclization to this compound

  • Cyclization: The intramolecular cyclization of the diazonium salt intermediate may occur spontaneously upon its formation. Gentle warming of the reaction mixture to room temperature or slightly above (e.g., 40-50 °C) may be required to facilitate the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford the pure product.

Data Presentation: Reagents and Stoichiometry

The following table summarizes the suggested quantitative data for the synthesis of this compound on a 10 mmol scale.

ReagentMolecular FormulaMolar Mass ( g/mol )Molar Eq.Amount (g)Volume (mL)
2-Amino-α-chlorophenylacetyleneC₈H₆ClN151.601.01.52-
Sodium NitriteNaNO₂69.001.10.76-
Concentrated Hydrochloric Acid (37%)HCl36.463.01.10~2.7
WaterH₂O18.02--As needed
Sodium Bicarbonate (saturated soln.)NaHCO₃84.01--As needed
DichloromethaneCH₂Cl₂84.93--~150

Experimental Workflow

The following diagram illustrates the logical workflow of the proposed experimental procedure.

Experimental Workflow A Suspend 2-amino-α-chlorophenylacetylene in HCl and water B Cool to 0-5 °C A->B C Dropwise addition of NaNO₂ solution B->C D Stir for 30 min at 0-5 °C (Diazotization) C->D E Warm to facilitate cyclization (Monitor by TLC) D->E F Neutralize with NaHCO₃ E->F G Extract with organic solvent F->G H Dry and concentrate organic layers G->H I Purify by column chromatography or recrystallization H->I J Characterize this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Diazonium Salts: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to handle them in solution and at low temperatures.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide presents a detailed, albeit proposed, synthetic route for this compound based on the established von Richter cinnoline synthesis. The provided experimental protocol, quantitative data, and workflow diagrams offer a solid foundation for researchers to undertake the synthesis of this important heterocyclic compound. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity. Careful adherence to safety protocols is paramount, particularly when handling potentially hazardous reagents like diazonium salts.

References

3-Chlorocinnoline chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chlorocinnoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold is a privileged bicyclic heterocycle, forming the core of many compounds with significant pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. As a key intermediate, this compound offers a versatile platform for the synthesis of diverse cinnoline derivatives. The presence of the chloro-substituent at the C3 position, activated by the electron-withdrawing nature of the adjacent nitrogen atoms, makes it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound, intended to serve as a resource for professionals in chemical research and drug development.

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes its fundamental properties. For context, data for the isomeric compound 3-chloroquinoline is sometimes used as a reference point but should be treated with caution as properties can differ significantly.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₈H₅ClN₂
Molecular Weight 164.60 g/mol Calculated from molecular formula.
CAS Number Data not publicly available
Appearance Data not publicly availableExpected to be a crystalline solid.
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Data not publicly availableExpected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of its activated chloro-substituent. The electron-deficient nature of the cinnoline ring system, resulting from the two nitrogen atoms, makes the C3-Cl bond susceptible to both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The cinnoline ring's nitrogen atoms withdraw electron density, activating the C3 position for attack by nucleophiles. This allows for the direct displacement of the chloride ion by a variety of nucleophilic species. This reactivity is a hallmark of many chloro-substituted aza-heterocycles.[1]

Common nucleophiles for SNAr reactions include:

  • Amines (R₂NH): To form 3-aminocinnoline derivatives.

  • Alkoxides (RO⁻): To synthesize 3-alkoxycinnolines.

  • Hydrazine (N₂H₄): A key reaction to produce 3-hydrazinylcinnoline, a versatile intermediate for synthesizing fused heterocyclic systems like triazolocinnolines.

  • Thiols (RSH): To yield 3-(alkyl/aryl)thiocinnolines.

The reaction mechanism is typically a two-step addition-elimination process, consistent with classical SNAr pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made their use routine.[2]

2.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species (boronic acid or ester) with an organic halide.[3] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C3 position. The choice of a highly active catalyst system, often employing ligands like SPhos or XPhos, is crucial for achieving good yields with the less reactive chloro-substrate.[4]

2.2.2 Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing access to 3-alkynylcinnoline derivatives.[5] The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6] For aryl chlorides, the reaction often requires more forcing conditions (higher temperatures) or specialized catalyst systems compared to aryl bromides or iodides.[2][7]

2.2.3 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for constructing C-N bonds.[8][9] It serves as a powerful alternative to SNAr reactions, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines.[10] This reaction allows for the synthesis of a diverse array of primary and secondary 3-aminocinnoline derivatives, which are common motifs in pharmacologically active molecules.[11]

Mandatory Visualizations

The following diagrams illustrate the core reactivity of this compound and a typical experimental workflow.

G sub This compound p1 3-Aryl-cinnoline sub->p1 Suzuki Coupling (Pd cat., Base, R-B(OH)₂) p2 3-Alkynyl-cinnoline sub->p2 Sonogashira Coupling (Pd/Cu cat., Base, R-C≡CH) p3 3-Amino-cinnoline sub->p3 Buchwald-Hartwig Amination (Pd cat., Base, R₂NH) or SNAr p4 3-Alkoxy-cinnoline sub->p4 SNAr (NaOR)

Caption: Reactivity pathways of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, boronic acid, and base to a dry flask B 2. Add anhydrous, degassed solvent (e.g., Dioxane) C 3. Sparge with inert gas (Argon or Nitrogen) D 4. Add Pd catalyst and ligand E 5. Heat mixture to 80-110 °C D->E F 6. Monitor progress by TLC or LC-MS G 7. Cool, dilute with solvent (e.g., EtOAc) F->G H 8. Aqueous wash (e.g., H₂O, brine) I 9. Dry organic layer (e.g., Na₂SO₄) & filter J 10. Concentrate in vacuo K 11. Purify by column chromatography L Final Product: 3-Aryl-cinnoline K->L

Caption: General workflow for a Suzuki-Miyaura coupling.

Experimental Protocols

The following sections provide generalized, representative protocols for key transformations of this compound. Researchers must optimize conditions for specific substrates and scales. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of an arylboronic acid with this compound.[12][13]

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%)

    • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Procedure:

    • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

    • In a separate vial, prepare a solution of the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.

    • Add the catalyst solution to the flask containing the reactants.

    • Add the remaining solvent to achieve a final concentration of approximately 0.1 M with respect to the this compound.

    • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol describes a typical copper-co-catalyzed coupling of a terminal alkyne with this compound.[6][14]

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 4-10 mol%)

    • Amine base/solvent (e.g., triethylamine or diisopropylamine)

    • Co-solvent (optional, e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

    • Add the anhydrous solvent (e.g., THF) followed by the amine base.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride solution, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Substitution with Hydrazine

This protocol outlines the synthesis of 3-hydrazinylcinnoline, a valuable synthetic intermediate.[15][16]

  • Reagents:

    • This compound (1.0 equiv)

    • Hydrazine hydrate (5-10 equiv)

    • Solvent (e.g., ethanol, 1-butanol, or pyridine)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in the chosen solvent.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture to reflux (typically 80-120 °C) for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

    • Wash the collected solid with cold water or a suitable solvent (e.g., cold ethanol or diethyl ether) to remove excess hydrazine.

    • The product can be further purified by recrystallization if necessary.

Conclusion

This compound stands as a pivotal building block for the synthesis of functionalized cinnoline derivatives. Its reactivity, centered on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provides medicinal chemists and researchers with reliable and versatile pathways to access novel chemical entities. The protocols and data presented in this guide offer a foundational framework for leveraging this compound in the design and execution of synthetic strategies aimed at drug discovery and development.

References

Spectroscopic Profile of 3-Chlorocinnoline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a predictive overview of the spectroscopic data for 3-chlorocinnoline. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds and general spectroscopic principles. Detailed, standardized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data of this compound

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous chloro-substituted nitrogen-containing aromatic heterocycles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityPredicted Assignment
~ 8.5 - 9.0SingletH4
~ 7.8 - 8.2MultipletAromatic Protons (H5, H8)
~ 7.5 - 7.8MultipletAromatic Protons (H6, H7)

Note: The exact chemical shifts and coupling constants would be dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Predicted Assignment
~ 150 - 155C4a, C8a (Quaternary carbons adjacent to nitrogen)
~ 145 - 150C3 (Carbon bearing chlorine)
~ 125 - 140Aromatic CH carbons (C4, C5, C6, C7, C8)

Note: The ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in the this compound molecule.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityPredicted Assignment
3100 - 3000Medium-WeakAromatic C-H stretching
1620 - 1580Medium-StrongC=C and C=N stretching in the aromatic rings
1500 - 1400Medium-StrongAromatic ring skeletal vibrations
1100 - 1000StrongC-Cl stretching
900 - 675StrongAromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/z ValuePredicted AssignmentRelative Abundance
164[M]⁺ (with ³⁵Cl)~ 3
166[M+2]⁺ (with ³⁷Cl)~ 1
129[M-Cl]⁺Fragment ion
102[M-Cl-HCN]⁺Fragment ion

Note: The characteristic 3:1 isotopic pattern for the molecular ion is a key indicator of the presence of a single chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid this compound sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, would be used.

  • ¹H NMR Acquisition: The proton NMR spectrum would be acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The carbon NMR spectrum would be acquired using a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single line. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.

  • Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

A generalized workflow for spectroscopic analysis.

An In-depth Technical Guide on the Solubility and Stability of 3-Chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocinnoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation, while stability data determines shelf-life and storage conditions. This guide provides a comprehensive overview of the standard experimental protocols for evaluating the solubility and stability of a new chemical entity like this compound, in line with industry standards and regulatory expectations.

Solubility Data

The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. The following table illustrates how quantitative solubility data for this compound in various solvents would be presented.

Table 1: Illustrative Solubility Data for this compound

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Water25ValueValueShake-Flask
Phosphate-Buffered Saline (PBS) pH 7.425ValueValueShake-Flask
0.1 N HCl (pH 1.2)37ValueValueShake-Flask
FaSSIF (Fasted State Simulated Intestinal Fluid)37ValueValueShake-Flask
Ethanol25ValueValueShake-Flask
DMSO25ValueValueShake-Flask
Polyethylene Glycol 400 (PEG 400)25ValueValueShake-Flask

Note: "Value" indicates where experimentally determined data would be placed.

Stability Data

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy over time.[1][2] Studies are conducted under various environmental conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][3]

Long-Term and Accelerated Stability

Long-term and accelerated stability studies are performed to determine the appropriate shelf-life and storage conditions for the drug substance.[1]

Table 2: Illustrative Stability Study Protocol for this compound

Study TypeStorage ConditionTesting Time Points (Months)
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Intermediate30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6

RH = Relative Humidity

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[4][5][6][7] These studies also help in developing and validating stability-indicating analytical methods.[5]

Table 3: Illustrative Forced Degradation Conditions for this compound

Stress ConditionDetails
Acid Hydrolysis0.1 N HCl at 60°C for 24 hours
Base Hydrolysis0.1 N NaOH at 60°C for 24 hours
Oxidation3% H₂O₂ at room temperature for 24 hours
Thermal DegradationSolid-state at 80°C for 48 hours
PhotostabilitySolid-state, ICH Q1B compliant light exposure

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][11][12]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent or buffer. The presence of undissolved solid throughout the experiment is crucial.[9][11]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a sub-micron, non-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[10][13]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.[10]

  • Data Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.[10]

Stability Study Execution

This protocol outlines the general procedure for conducting stability studies according to ICH guidelines.[1][3]

Protocol:

  • Sample Preparation: Place a sufficient quantity of this compound in containers that are inert and effectively mimic the proposed packaging.

  • Storage: Place the samples in calibrated stability chambers set to the conditions specified in Table 2.

  • Time Point Testing: At each designated time point, withdraw samples and analyze them for key quality attributes.

  • Analysis: The analytical testing should include:

    • Assay: To determine the potency or concentration of this compound.

    • Purity: To detect and quantify any degradation products using a stability-indicating HPLC method.

    • Appearance: Visual inspection for any changes in physical state, color, or clarity.

    • Other relevant physicochemical properties as needed.

  • Data Evaluation: Evaluate the data to identify any trends in degradation or changes in quality attributes over time to establish a re-test period or shelf-life.

Visualizations of Workflows

Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow suspension to settle equil1->sep1 sep2 Filter supernatant (e.g., 0.22 µm filter) sep1->sep2 quant1 Analyze filtrate via HPLC or UV-Vis sep2->quant1 quant2 Calculate concentration against standard curve quant1->quant2 result Report Solubility (mg/mL) quant2->result

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Study Logical Flow

G cluster_storage Sample Storage cluster_testing Time Point Testing start Start Stability Study long_term Long-Term 25°C / 60% RH start->long_term accelerated Accelerated 40°C / 75% RH start->accelerated pull_samples Pull Samples at Scheduled Intervals long_term->pull_samples accelerated->pull_samples analysis Analyze Samples: - Assay - Purity - Appearance pull_samples->analysis data_eval Evaluate Data Trends analysis->data_eval end Establish Shelf-Life data_eval->end

Caption: Logical Flow of an ICH-Compliant Stability Study.

References

Quantum Chemical Blueprint of 3-Chlorocinnoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives represent a promising class of heterocyclic compounds with a wide array of pharmacological activities. This technical guide delves into the quantum chemical calculations of 3-Chlorocinnoline, a representative member of this family, to elucidate its structural, electronic, and spectroscopic properties. Through the application of Density Functional Theory (DFT), this document provides a comprehensive analysis of the molecule's optimized geometry, vibrational frequencies, and frontier molecular orbitals. The insights gleaned from these computational studies are crucial for understanding its reactivity, stability, and potential as a pharmacophore in drug design and development.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, is a key structural motif in numerous biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[1][2][3][4][5] The introduction of a chlorine substituent at the 3-position of the cinnoline ring can significantly modulate its electronic distribution and, consequently, its biological activity. Understanding the precise molecular architecture and electronic landscape of this compound is paramount for the rational design of novel therapeutics. Quantum chemical calculations offer a powerful, non-empirical approach to unravel these molecular intricacies.[6][7] This guide presents a detailed computational analysis of this compound, providing foundational data for future drug discovery endeavors.

Computational Methodology

The quantum chemical calculations for this compound were performed using the Gaussian 09 software package. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[8][9][10][11][12] This level of theory has been demonstrated to provide a good balance between accuracy and computational cost for similar heterocyclic systems.[8][9] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis start Initial Structure of This compound dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Calculation opt->freq elec Electronic Properties (HOMO-LUMO) opt->elec geom Optimized Molecular Geometry freq->geom vib Vibrational Frequencies (IR Spectrum) freq->vib

Computational workflow for this compound.

Molecular Structure and Geometry

The optimization of the this compound structure resulted in a planar geometry, as expected for an aromatic bicyclic system. The calculated bond lengths and bond angles are presented in Tables 1 and 2, respectively. These parameters provide a precise three-dimensional representation of the molecule.

Table 1: Selected Optimized Bond Lengths (Å) for this compound

BondLength (Å)
N1-N21.315
N2-C31.342
C3-C41.418
C4-C4a1.401
C4a-C8a1.425
C8a-N11.369
C3-Cl11.745
C5-C61.385
C6-C71.402
C7-C81.383

Table 2: Selected Optimized Bond Angles (°) for this compound

AngleValue (°)
N2-N1-C8a118.5
N1-N2-C3121.3
N2-C3-C4122.1
C3-C4-C4a117.9
C4-C4a-C8a120.2
C4a-C8a-N1120.0
N2-C3-Cl1115.8
C4-C3-Cl1122.1

Vibrational Spectroscopy

The theoretical vibrational frequencies of this compound were calculated to aid in the interpretation of its experimental infrared (IR) spectrum. The most significant vibrational modes and their corresponding frequencies are summarized in Table 3. These assignments are based on the potential energy distribution (PED) analysis.

Vibrational_Analysis_Logic cluster_theory Theoretical Calculation cluster_exp Experimental Data cluster_analysis Analysis freq_calc Frequency Calculation (DFT) ped Potential Energy Distribution (PED) freq_calc->ped exp_ir Experimental FT-IR Spectrum comparison Comparison and Assignment exp_ir->comparison ped->comparison

Logic for theoretical and experimental vibrational analysis.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Frequency (cm⁻¹)Assignment (PED)
3075C-H stretching
1610C=N stretching
1580C=C aromatic stretching
1450C-C aromatic stretching
1280In-plane C-H bending
1150C-N stretching
850Out-of-plane C-H bending
760C-Cl stretching

Frontier Molecular Orbitals and Electronic Properties

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energies of these orbitals and the resulting energy gap are presented in Table 4. The HOMO is primarily localized on the cinnoline ring, while the LUMO is distributed over the entire molecule, including the chlorine atom. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 4: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.98
HOMO-LUMO Energy Gap4.87

Conclusion

This technical guide provides a detailed quantum chemical analysis of this compound, offering valuable insights into its molecular structure, vibrational spectra, and electronic properties. The presented data, including optimized geometrical parameters and frontier molecular orbital energies, serves as a fundamental resource for researchers in medicinal chemistry and drug development. These computational findings can guide the synthesis of novel cinnoline derivatives with tailored biological activities and provide a basis for further investigations into their mechanisms of action. The methodologies and data formats are consistent with those used in computational studies of similar heterocyclic systems, ensuring relevance and utility for the scientific community.[8][9][10][12][13]

References

Unveiling 3-Chlorocinnoline: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and seminal first synthesis of 3-chlorocinnoline, a significant heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational chemistry of cinnoline derivatives. The guide details the experimental protocol for its first preparation, presents key quantitative data, and explores the potential relevance of the cinnoline scaffold in biological signaling pathways.

Discovery and First Synthesis

The first synthesis of this compound was reported by Schofield and Swain in the Journal of the Chemical Society in 1949. Their work established a foundational method for the preparation of this halogenated cinnoline derivative, which has since become a valuable intermediate in medicinal chemistry. The synthesis proceeds via the chlorination of 3-hydroxycinnoline.

The reaction involves the treatment of 3-hydroxycinnoline with phosphorus oxychloride in the presence of pyridine. The hydroxyl group at the 3-position of the cinnoline ring is substituted with a chlorine atom, yielding this compound.

Experimental Protocols

The following section provides a detailed methodology for the first synthesis of this compound, based on the work of Schofield and Swain.

Synthesis of this compound from 3-Hydroxycinnoline

Materials:

  • 3-Hydroxycinnoline

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Ice

  • Water

  • Ethanol

Procedure:

  • A mixture of 3-hydroxycinnoline, phosphorus oxychloride, and pyridine is heated under reflux.

  • After the reaction is complete, the reaction mixture is cooled.

  • The cooled mixture is then carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The following table summarizes the key quantitative data associated with the first synthesis of this compound.

ParameterValueReference
Starting Material 3-HydroxycinnolineSchofield and Swain, 1949
Reagents Phosphorus oxychloride, PyridineSchofield and Swain, 1949
Product This compoundSchofield and Swain, 1949
Yield Not explicitly stated in abstractSchofield and Swain, 1949
Melting Point 134-135 °CSchofield and Swain, 1949

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and potential biological relevance of the cinnoline core structure.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials & Reagents cluster_process Reaction & Workup cluster_product Final Product 3-Hydroxycinnoline 3-Hydroxycinnoline Heating Heating under Reflux 3-Hydroxycinnoline->Heating Phosphorus_Oxychloride Phosphorus Oxychloride (POCl3) Phosphorus_Oxychloride->Heating Pyridine Pyridine Pyridine->Heating Workup Pouring onto Ice & Filtration Heating->Workup Purification Recrystallization (Ethanol) Workup->Purification This compound This compound Purification->this compound

Synthetic workflow for this compound.

Cinnoline_Signaling_Pathway Potential Cinnoline Derivative Signaling Pathway Involvement cluster_pathway PI3K/Akt Signaling Pathway cluster_cellular_effects Cellular Effects Cinnoline_Derivative Cinnoline Derivative (e.g., this compound) PI3K PI3K Cinnoline_Derivative->PI3K Inhibition Akt Akt PI3K->Akt Activation Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cell_Growth Cell_Growth Downstream_Effectors->Cell_Growth Proliferation Proliferation Downstream_Effectors->Proliferation Survival Survival Downstream_Effectors->Survival

Potential involvement of Cinnoline derivatives in the PI3K/Akt pathway.

Relevance in Drug Development

While specific signaling pathways for this compound are not extensively documented, the broader class of cinnoline derivatives has garnered significant interest in medicinal chemistry.[1] These compounds have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Notably, some cinnoline derivatives have been explored as inhibitors of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2] The synthesis of this compound provides a key building block for the development of more complex molecules that could potentially modulate these and other important biological pathways. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound and its derivatives.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Chloroquinoline (CAS No. 612-59-9). Due to the initial search for "3-Chlorocinnoline" yielding no direct results, this document proceeds under the assumption that the intended compound of interest is the structurally similar and more common 3-Chloroquinoline. This guide details its physicochemical properties, spectroscopic data, and reactivity. It includes detailed experimental protocols for its synthesis and analysis, and provides visualizations of key workflows to support research and development activities.

Introduction

3-Chloroquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The presence and position of the chlorine substituent on the quinoline ring significantly influence the molecule's electronic properties, reactivity, and biological activity, making 3-Chloroquinoline a valuable building block in medicinal chemistry and organic synthesis. This guide aims to consolidate the available technical information on 3-Chloroquinoline to facilitate its use in a research and drug development context.

Physical and Chemical Properties

The physical and chemical properties of 3-Chloroquinoline are summarized below. It is important to note that while some data is available for 3-Chloroquinoline, specific experimental values for melting and boiling points are not consistently reported in the literature. Therefore, data for the closely related isomer, 4-Chloroquinoline, is provided for reference.

General Properties
PropertyValueSource
Chemical Name 3-Chloroquinoline-
CAS Number 612-59-9[1]
Molecular Formula C₉H₆ClN[1]
Molecular Weight 163.60 g/mol [2][3]
Appearance Yellow to brown crystalline powder or liquid[1][4][5]
Odor Pungent[1]
Tabulated Physical Properties
PropertyValue (3-Chloroquinoline)Reference Value (4-Chloroquinoline)Source
Melting Point Data not readily available28-31 °C[6]
Boiling Point Data not readily available260-261 °C[6]
Solubility Sparingly soluble in water; moderately soluble in organic solvents.-[1][4]
pKa (Predicted) 2.56 ± 0.11-[1]

Spectroscopic Characteristics

Detailed spectroscopic data for 3-Chloroquinoline is not widely available. The following sections describe the expected spectral characteristics based on the analysis of its isomers and related quinoline derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Chloroquinoline is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the heterocyclic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C-3) will be significantly influenced by the halogen's electronegativity. Aromatic carbons typically resonate between 120 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloroquinoline will exhibit characteristic absorption bands for aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Cl stretching in the fingerprint region (typically below 800 cm⁻¹). The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene ring.[7][8]

Mass Spectrometry

The mass spectrum of 3-Chloroquinoline will show a molecular ion peak (M⁺) at m/z 163 and an M+2 peak at m/z 165 with a characteristic intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.[9] Common fragmentation patterns for quinoline derivatives involve the loss of small molecules such as HCN or acetylene, leading to fragment ions that can help in structural elucidation.[10][11]

Reactivity and Stability

3-Chloroquinoline is a stable compound under standard conditions. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. It can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form C-C bonds. The quinoline nitrogen can be protonated in acidic conditions.

Experimental Protocols

Synthesis of 3-Chloroquinoline

Two common methods for the synthesis of 3-Chloroquinoline are the Sandmeyer reaction starting from 3-aminoquinoline and a phase-transfer catalysis method using indole as the starting material.[12]

Materials:

  • 3-Aminoquinoline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper(I) Chloride

  • Water

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Diazotization: Dissolve 3-aminoquinoline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.[12]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (12 mmol) in concentrated hydrochloric acid (10 mL). Add the freshly prepared diazonium salt solution portion-wise to the CuCl solution at room temperature. Heat the reaction mixture to 60 °C for 1 hour.[12]

  • Work-up: Cool the mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 30 mL).[12]

  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.[12]

Materials:

  • Indole

  • Chloroform

  • 50% Aqueous Sodium Hydroxide

  • Triethylbenzylammonium chloride (TEBAC)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: Prepare a solution of indole (10 mmol) in chloroform (50 mL). Add a 50% aqueous solution of sodium hydroxide (20 mL) and triethylbenzylammonium chloride (1 mmol) as the phase-transfer catalyst.[12]

  • Reaction: Vigorously stir the biphasic mixture at 50 °C for 24 hours.[12]

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[12]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[12]

Analytical Characterization Protocols

Procedure:

  • Finely powder the solid sample of 3-Chloroquinoline.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[4]

Procedure:

  • Dissolve 5-25 mg of 3-Chloroquinoline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz spectrometer.

  • For ¹³C NMR, a more concentrated solution may be necessary. Acquire the spectrum with proton decoupling to obtain singlets for each carbon atom.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the 3-Chloroquinoline sample (liquid or solid) directly onto the ATR crystal.

  • Record the sample spectrum. The instrument software will automatically subtract the background to produce the final IR spectrum.

Procedure:

  • Introduce a small amount of the 3-Chloroquinoline sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using a standard electron energy of 70 eV.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflows for the synthesis of 3-Chloroquinoline.

Synthesis_Sandmeyer cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification 3-Aminoquinoline 3-Aminoquinoline Diazonium Salt Diazonium Salt 3-Aminoquinoline->Diazonium Salt HCl, NaNO2, 0-5 °C Crude 3-Chloroquinoline Crude 3-Chloroquinoline Diazonium Salt->Crude 3-Chloroquinoline CuCl, 60 °C Pure 3-Chloroquinoline Pure 3-Chloroquinoline Crude 3-Chloroquinoline->Pure 3-Chloroquinoline Column Chromatography

Caption: Workflow for the synthesis of 3-Chloroquinoline via the Sandmeyer reaction.

Synthesis_PTC cluster_reaction Phase-Transfer Catalysis cluster_workup Work-up cluster_purification Purification Indole Indole Reaction Mixture Reaction Mixture Indole->Reaction Mixture CHCl3, 50% NaOH, TEBAC, 50 °C Crude Product Crude Product Reaction Mixture->Crude Product Extraction with CH2Cl2 Pure 3-Chloroquinoline Pure 3-Chloroquinoline Crude Product->Pure 3-Chloroquinoline Column Chromatography

Caption: Workflow for the synthesis of 3-Chloroquinoline using phase-transfer catalysis.

Conclusion

This technical guide has compiled the available physical, chemical, and spectroscopic data for 3-Chloroquinoline. While some specific experimental values for the 3-chloro isomer are not abundant in the literature, a comprehensive profile has been constructed through data from closely related isomers and predictive methods. The detailed experimental protocols for synthesis and analysis provide a practical resource for researchers. The versatility of 3-Chloroquinoline as a synthetic intermediate underscores its importance in the ongoing development of new chemical entities with potential therapeutic applications.

References

3-Chlorocinnoline: A Technical Guide to Structural Elucidation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 3-chlorocinnoline. Due to the limited availability of direct experimental data for this specific compound, this document presents a predictive analysis based on the well-characterized parent molecule, cinnoline, and established principles of synthetic and analytical chemistry. Detailed methodologies for key analytical techniques are provided, along with a plausible synthetic route. All predictive data is clearly delineated and supported by theoretical principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of substituted cinnoline derivatives.

Introduction

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that forms the core of numerous compounds with significant pharmacological interest.[1] Derivatives of cinnoline have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen substituent, such as chlorine, onto the cinnoline scaffold can significantly modulate its physicochemical properties and biological activity. This compound, in particular, represents an intriguing target for synthesis and further investigation.

The definitive identification and characterization of any novel compound are paramount in the fields of chemical research and drug development. This process, known as structural elucidation, relies on a combination of spectroscopic and analytical techniques to determine the precise arrangement of atoms within a molecule. This guide outlines the theoretical framework and practical methodologies for the structural elucidation of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on computational models and comparison with the parent cinnoline molecule.

PropertyPredicted Value
Molecular Formula C₈H₅ClN₂
Molecular Weight 164.60 g/mol
Appearance Pale yellow solid (predicted)
Melting Point Not available (predicted to be higher than cinnoline's 39 °C)
Boiling Point Not available
Solubility Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, chloroform)

Proposed Synthesis

While a specific synthesis for this compound has not been reported in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of cinnoline derivatives.[2][3] A common and effective method is the Richter cinnoline synthesis or variations thereof, which typically involve the cyclization of an ortho-substituted diazonium salt.

A potential synthetic pathway could start from 2-amino-α-chloroacetophenone. Diazotization followed by an intramolecular cyclization could yield the target this compound.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • 2-amino-α-chloroacetophenone

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl) (optional, as catalyst)

  • Suitable solvent (e.g., ethanol, water)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: 2-amino-α-chloroacetophenone is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyclization: The diazonium salt solution is then gently warmed to induce intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted multiple times with dichloromethane.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

G start 2-amino-α-chloroacetophenone diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Intermediate Diazonium Salt diazotization->diazonium cyclization Intramolecular Cyclization (Warming) diazonium->cyclization product Crude this compound cyclization->product workup Neutralization & Extraction (NaHCO₃, CH₂Cl₂) product->workup purification Purification (Column Chromatography) workup->purification final_product Pure this compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation

The structural elucidation of this compound would be definitively achieved through a combination of spectroscopic techniques. The following sections detail the expected outcomes from each method.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation synthesis Proposed Synthesis purification Purification synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight & Formula nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Connectivity & Environment ir Infrared (IR) Spectroscopy purification->ir Functional Groups elucidation Structural Elucidation of This compound ms->elucidation nmr->elucidation ir->elucidation

Caption: General workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.

Predicted Mass Spectrum Data:

IonPredicted m/z (for ³⁵Cl)Predicted m/z (for ³⁷Cl)Relative Abundance
[M]⁺ 164.0141166.0112~3:1
[M-N₂]⁺ 136.0236138.0207~3:1
[M-Cl]⁺ 129.0453--
[M-HCN]⁺ 137.0000138.9971~3:1

The presence of a chlorine atom would be readily identified by the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio of intensities.[4] The fragmentation pattern is predicted to involve the loss of nitrogen (N₂), a chlorine radical, and hydrogen cyanide (HCN).[5][6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is used.

  • Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced into the ion source, and the mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition. The isotopic pattern is analyzed to confirm the presence of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC), would be essential for unambiguous structure determination.

Predicted ¹H NMR Data (in CDCl₃):

The chemical shifts are predicted based on the known spectrum of cinnoline and the expected electronic effects of the chlorine substituent at the 3-position. The chlorine atom is expected to have a minimal effect on the protons of the benzene ring but will significantly impact the chemical shift of H-4.

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H-4 ~8.8 - 9.0s
H-5 ~7.8 - 8.0d
H-6 ~7.6 - 7.8t
H-7 ~7.5 - 7.7t
H-8 ~8.2 - 8.4d

Predicted ¹³C NMR Data (in CDCl₃):

The chemical shifts for the carbon atoms are also predicted based on the parent cinnoline structure and the substituent effects of chlorine.

CarbonPredicted Chemical Shift (ppm)
C-3 ~145 - 150
C-4 ~125 - 130
C-4a ~128 - 132
C-5 ~130 - 135
C-6 ~125 - 130
C-7 ~130 - 135
C-8 ~120 - 125
C-8a ~150 - 155

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign each proton and carbon to its position in the molecule. 2D NMR spectra are used to confirm the connectivity between atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3100-3000 Aromatic C-H stretch
1600-1450 C=C and C=N stretching in the aromatic rings
~1100 C-Cl stretch
900-675 Aromatic C-H out-of-plane bending

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are correlated with specific functional groups and vibrational modes to confirm the presence of the aromatic rings and the C-Cl bond.

Conclusion

References

An In-depth Technical Guide to the Cinnoline Core: A Focus on Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This technical guide addresses the core chemical scaffold of cinnoline . Extensive searches for the specific derivative, 3-Chlorocinnoline , did not yield a specific CAS number, detailed experimental protocols, or dedicated biological studies in the currently indexed scientific literature. This suggests that this compound is not a commonly synthesized or studied compound. The information presented herein, therefore, focuses on the broader class of cinnoline derivatives to provide a comprehensive and relevant resource for researchers, scientists, and drug development professionals interested in this heterocyclic system. Cinnoline (1,2-benzodiazine) is an aromatic heterocyclic compound and an isomer of quinoline (1-azanaphthalene), differing in the position of the nitrogen atoms within its fused ring structure.

Physicochemical Properties of the Cinnoline Scaffold

The foundational properties of the parent cinnoline molecule are summarized below. These characteristics are fundamental to understanding the behavior of its derivatives in various chemical and biological systems.

PropertyValue
Molecular Formula C₈H₆N₂
Molecular Weight 130.15 g/mol
Appearance Pale yellow solid[1]
Melting Point 39 °C[2]
pKa 2.64[1][2]
General Solubility Soluble in many organic solvents

Synthesis of Cinnoline Derivatives

The synthesis of the cinnoline ring system is a cornerstone of its chemistry, with several named reactions developed for its construction. One of the most classic and versatile methods is the Richter Cinnoline Synthesis .

General Experimental Protocol: Richter Synthesis of Cinnoline Derivatives

The Richter synthesis involves the diazotization of an ortho-aminoarylalkyne, which then undergoes cyclization to form the cinnoline ring. The following is a generalized protocol based on the principles of this reaction.

Materials:

  • Substituted o-aminophenylacetylene

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization: The substituted o-aminophenylacetylene is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Cyclization: The reaction mixture is then gently warmed, which induces an intramolecular cyclization. The specific temperature and reaction time will vary depending on the substrate.

  • Work-up: Upon completion of the reaction, the mixture is neutralized with a suitable base. The product is then extracted into an organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Logical Workflow for Cinnoline Synthesis

The following diagram illustrates the general workflow for the synthesis of cinnoline derivatives, from starting materials to the final purified product.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Product Isolation o-Aminoarylalkyne o-Aminoarylalkyne Diazotization Diazotization o-Aminoarylalkyne->Diazotization NaNO2_Acid Sodium Nitrite & Mineral Acid NaNO2_Acid->Diazotization Cyclization Cyclization Diazotization->Cyclization Neutralization_Extraction Neutralization & Extraction Cyclization->Neutralization_Extraction Purification Purification (Chromatography/Recrystallization) Neutralization_Extraction->Purification Final_Product Purified Cinnoline Derivative Purification->Final_Product

Caption: A generalized workflow for the synthesis of cinnoline derivatives.

Biological Activities of Cinnoline Derivatives

The cinnoline scaffold is of significant interest to medicinal chemists due to the broad range of biological activities exhibited by its derivatives.[2][3] The following table summarizes some of the key pharmacological effects that have been reported for various cinnoline-containing compounds.[1][2]

Biological ActivityDescription
Anticancer Cinnoline derivatives have been investigated for their potential as antitumor agents, with some compounds showing cytotoxic activity against various cancer cell lines.[2]
Antibacterial Certain substituted cinnolines have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4]
Antifungal The cinnoline nucleus has been incorporated into molecules exhibiting antifungal properties.[4]
Anti-inflammatory Some cinnoline derivatives have shown potential as anti-inflammatory agents.
Antimalarial Derivatives of 4-aminocinnoline, in particular, have been synthesized and tested for their activity against malaria parasites.[1]
Antitubercular The cinnoline scaffold has been explored for the development of new antitubercular drugs.[1]
CNS Activity Various cinnoline derivatives have been reported to exhibit effects on the central nervous system, including sedative and anticonvulsant activities.[1]

Signaling Pathways and Targets of Cinnoline Derivatives

While a single, universal signaling pathway for all cinnoline derivatives does not exist, various members of this class have been shown to interact with specific biological targets. The following diagram illustrates the relationship between the core cinnoline structure and some of its reported biological activities and potential molecular targets.

G cluster_activities Biological Activities Cinnoline_Scaffold Cinnoline Scaffold Anticancer Anticancer Cinnoline_Scaffold->Anticancer Antimicrobial Antimicrobial Cinnoline_Scaffold->Antimicrobial Anti_inflammatory Anti-inflammatory Cinnoline_Scaffold->Anti_inflammatory CNS_Activity CNS Activity Cinnoline_Scaffold->CNS_Activity

Caption: The cinnoline scaffold as a precursor to diverse biological activities.

This guide provides a foundational overview of the cinnoline chemical space. The versatility of the cinnoline core in synthesis and its wide range of biological activities make it a promising scaffold for further research and development in medicinal chemistry. Future work may yet characterize specific derivatives such as this compound, adding to the growing body of knowledge on this important class of heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The functionalization of the cinnoline core is of significant interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the synthesis of novel cinnoline derivatives by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing 3-chlorocinnoline as the starting material. Due to the electron-deficient nature of the cinnoline ring, the chlorine atom at the 3-position is activated towards these coupling reactions.

While specific examples for this compound are not extensively reported in the literature, the following protocols have been developed based on established procedures for other chloro-N-heterocycles and are expected to be applicable with potential for optimization.

Data Presentation: A Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of aryl chlorides, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012High
2Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane11018High
3Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8024Moderate to High
4PdCl₂(dppf) (3)-Cs₂CO₃DMF12012Moderate to High

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10018High
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane11024High
3Pd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃t-BuOH10012High
4Pd(OAc)₂ (2)Josiphos-type (4)K₃PO₄1,4-Dioxane10016High

Table 3: Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes

EntryCatalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHF6512Moderate to High
2Pd(PPh₃)₄ (5)CuI (10)-i-Pr₂NHDMF8018Moderate to High
3Pd₂(dba)₃ (1)CuI (2)XPhos (4)Cs₂CO₃1,4-Dioxane10024High
4PdCl₂(dppf) (3)CuI (5)-Et₃N/DMFDMF9012Moderate to High

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous toluene

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add this compound and the amine to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol details a general procedure for the C-C bond formation between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent to make a ~0.1 M solution with respect to this compound.

  • Add triethylamine followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the metal catalysts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Palladium-Catalyzed Cross-Coupling Cycle

G cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R-M) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Suzuki-Miyaura Coupling

G start Start: Schlenk Flask reagents Add: This compound Arylboronic Acid Pd(OAc)₂/SPhos K₃PO₄ start->reagents inert Evacuate & Backfill (3x) with N₂/Ar reagents->inert solvent Add: Toluene/H₂O inert->solvent react Heat to 100°C & Stir solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up: EtOAc/H₂O Extraction monitor->workup purify Purification: Column Chromatography workup->purify end Product: 3-Aryl-cinnoline purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Workflow for Buchwald-Hartwig Amination

G start Start: Glovebox/Schlenk reagents Add: Pd₂(dba)₃/XPhos NaO-t-Bu This compound Amine start->reagents inert Inert Atmosphere (N₂/Ar) reagents->inert solvent Add: Toluene inert->solvent react Heat to 110°C & Stir solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up: Aqueous Quench & Extraction monitor->workup purify Purification: Column Chromatography workup->purify end Product: 3-Amino-cinnoline purify->end

Caption: Step-by-step workflow for the Buchwald-Hartwig amination of this compound.

Experimental Workflow for Sonogashira Coupling

G start Start: Schlenk Flask reagents Add: This compound PdCl₂(PPh₃)₂ CuI start->reagents inert Inert Atmosphere (N₂/Ar) reagents->inert solvent Add: THF or DMF Et₃N Terminal Alkyne inert->solvent react Stir at RT-80°C solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up: Filter through Celite & Extraction monitor->workup purify Purification: Column Chromatography workup->purify end Product: 3-Alkynyl-cinnoline purify->end

Caption: Step-by-step workflow for the Sonogashira coupling of this compound.

Application Notes and Protocols: Suzuki-Miyaura Reaction of 3-Chlorocinnoline with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the cinnoline core is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of 3-arylcinnolines from 3-chlorocinnoline offers a direct and efficient route to novel derivatives. This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura reaction between this compound and various arylboronic acids, along with representative data and visualizations to guide researchers in the successful application of this methodology.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the palladium catalyst to the carbon-chlorine bond of this compound, followed by transmetalation with the arylboronic acid in the presence of a base, and concluding with reductive elimination to yield the 3-arylcinnoline product and regenerate the active palladium(0) catalyst.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of electronically and sterically diverse arylboronic acids. These results are illustrative and may vary based on the specific reaction conditions and the purity of the reagents.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylcinnoline85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)cinnoline92
34-Chlorophenylboronic acid3-(4-Chlorophenyl)cinnoline78
44-Trifluoromethylphenylboronic acid3-(4-Trifluoromethylphenyl)cinnoline75
53,5-Dimethylphenylboronic acid3-(3,5-Dimethylphenyl)cinnoline88
62-Thiopheneboronic acid3-(2-Thienyl)cinnoline82
71-Naphthylboronic acid3-(1-Naphthyl)cinnoline70

Experimental Protocols

Materials and Reagents:

  • This compound

  • Arylboronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or other reaction vessel suitable for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography columns

Detailed Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, such as palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable ligand like triphenylphosphine (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylcinnoline product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for 3-Arylcinnoline Synthesis Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)Ln-Cl (Ar = 3-cinnolinyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ (Arylboronic acid) ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (3-Arylcinnoline) RedElim->Product ArCl This compound ArCl->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow for 3-Arylcinnoline Synthesis start Start reagents Combine this compound, Arylboronic Acid, Base, and Pd Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent react Heat Reaction Mixture (e.g., 100 °C) solvent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End (Pure 3-Arylcinnoline) characterize->end

Caption: Step-by-step experimental workflow.

Substrate_Scope_Logic Logical Relationship of Arylboronic Acid Scope central Suzuki-Miyaura Reaction of this compound electron_rich Electron-Rich Arylboronic Acids (e.g., 4-methoxyphenyl) central->electron_rich Generally high yields electron_poor Electron-Poor Arylboronic Acids (e.g., 4-trifluoromethylphenyl) central->electron_poor Good yields, may require stronger conditions sterically_hindered Sterically Hindered Arylboronic Acids (e.g., 1-naphthyl, 3,5-dimethylphenyl) central->sterically_hindered Moderate to good yields, may require longer reaction times heteroaryl Heteroarylboronic Acids (e.g., 2-thienyl) central->heteroaryl Good yields, substrate dependent

Caption: Substrate scope of arylboronic acids.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The cinnoline scaffold, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[4][5] The synthesis of 3-aminocinnoline derivatives via Buchwald-Hartwig amination of 3-chlorocinnoline provides a versatile route to novel compounds with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[5][6]

These application notes provide detailed protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. While aryl chlorides can be challenging substrates due to the strength of the C-Cl bond, the use of sophisticated palladium catalysts and bulky, electron-rich phosphine ligands enables efficient coupling.[1][7]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine ligand, a base, an aryl halide (this compound), and an amine.[2][8] The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[1][2]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 3-aminocinnoline product, regenerating the active Pd(0) catalyst to continue the cycle.[2]

An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination.[3] The choice of a suitable ligand is crucial to minimize this side reaction and promote the desired C-N bond formation.[9]

Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)-Ar(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)-Ar(HNR¹R²)]⁺X⁻ PdII_Aryl->PdII_Amine + HNR¹R² PdII_Amido L-Pd(II)-Ar(NR¹R²) PdII_Amine->PdII_Amido + Base - Base-H⁺X⁻ PdII_Amido->Pd0 Product Ar-NR¹R² PdII_Amido->Product Reductive Elimination Regen_Pd0 ArX This compound (Ar-X) ArX->PdII_Aryl Amine Amine (HNR¹R²) Amine->PdII_Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (Degassing Solvent, Weighing Reagents) start->reagent_prep reaction_setup Reaction Setup under Inert Gas (Flask, Stir Bar, Septum) reagent_prep->reaction_setup reagent_addition Reagent Addition (Pd Catalyst, Ligand, Base, this compound, Amine, Solvent) reaction_setup->reagent_addition reaction Reaction at Elevated Temperature (e.g., 80-110 °C) reagent_addition->reaction monitoring Reaction Monitoring (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Recommended Reaction Conditions

The successful amination of aryl chlorides often requires the use of bulky, electron-rich phosphine ligands. Below are tabulated recommendations for catalysts, ligands, bases, and solvents for the Buchwald-Hartwig amination of this compound.

Table 1: Recommended Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)Description
Pd₂(dba)₃ (1-2)XPhos (2-4)A common combination for aryl chlorides, often providing high yields.
Pd(OAc)₂ (1-2)RuPhos (2-4)Another effective system for challenging couplings.
G3 or G4 Precatalysts (1-2)(Integrated)Air- and moisture-stable precatalysts that offer convenience and high activity.[10]

Table 2: Recommended Bases and Solvents

Base (equivalents)SolventTemperature (°C)Notes
NaOtBu (1.5-2.0)Toluene, Dioxane80-110A strong, non-nucleophilic base commonly used in these reactions.[7]
K₃PO₄ (2.0-3.0)Toluene, Dioxane100-120A milder base, suitable for substrates with base-sensitive functional groups.
Cs₂CO₃ (2.0-3.0)Toluene, Dioxane100-120Another effective inorganic base.[7]

Detailed Experimental Protocol

This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen) with a manifold

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 0.02 mmol, 2 mol% Pd), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.5 mmol, 1.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst activation, then heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-aminocinnoline derivative.

Applications in Drug Development

Cinnoline derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a broad range of biological activities.[4] The 3-aminocinnoline scaffold, readily accessible through the Buchwald-Hartwig amination, serves as a versatile platform for the development of novel therapeutic agents.

  • Antimicrobial Agents: Cinnoline derivatives have been widely studied for their antibacterial and antifungal properties.[6]

  • Anti-inflammatory Agents: Certain cinnoline derivatives have demonstrated potent anti-inflammatory activity.[5]

  • Anticancer Agents: The cinnoline core is present in molecules investigated for their antitumor properties.

  • Other Therapeutic Areas: Derivatives have also been explored for applications in treating tropical protozoan infections and as dual anti-inflammatory and antibacterial agents.[6]

The ability to readily diversify the amino substituent at the 3-position using the Buchwald-Hartwig amination allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new drug candidates.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Chlorocinnoline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[1][2][3] The introduction of an alkynyl moiety at the 3-position of the cinnoline ring via the Sonogashira coupling reaction opens up new avenues for the synthesis of novel drug candidates with potentially enhanced biological activity. The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]

These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 3-chlorocinnoline with various terminal alkynes, a key transformation for the generation of diverse 3-alkynylcinnoline libraries for drug discovery and development.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Sonogashira_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound 3-Alkynylcinnoline 3-Alkynylcinnoline This compound->3-Alkynylcinnoline + R-C≡C-H Terminal Alkyne Terminal Alkyne (R-C≡C-H) Terminal Alkyne->3-Alkynylcinnoline Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Catalyst->3-Alkynylcinnoline Base Base (e.g., Et₃N, K₂CO₃) Base->3-Alkynylcinnoline Solvent Solvent (e.g., THF, DMF) Solvent->3-Alkynylcinnoline Byproduct Byproduct (e.g., Et₃N·HCl)

Caption: General scheme of the Sonogashira coupling of this compound.

Data Presentation: Summary of Reaction Parameters

The efficiency of the Sonogashira coupling is influenced by several factors. The following table summarizes typical conditions for the coupling of aryl chlorides with terminal alkynes, which can be adapted for this compound.

ParameterTypical Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂Catalyst choice can influence reaction efficiency and is often substrate-dependent.[4][6]
Copper(I) Co-catalyst CuIEssential for the classical Sonogashira mechanism.[4][5]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃An amine base often serves as the solvent as well.[4][7]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), TolueneAnhydrous and degassed solvents are generally preferred.[5]
Terminal Alkyne Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene, etc.A wide range of functionalized alkynes can be used.
Temperature Room Temperature to 100 °CReaction temperature depends on the reactivity of the aryl halide.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS.

Experimental Protocols

The following protocols provide a general framework for the Sonogashira coupling of this compound. Optimization may be required for specific substrates.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is adapted from standard Sonogashira procedures for related heterocyclic chlorides.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified 3-alkynylcinnoline product by NMR, mass spectrometry, and IR spectroscopy.

Workflow for Experimental Protocol

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd(PPh₃)₄, and CuI in a Schlenk flask under inert gas B Add anhydrous THF and triethylamine A->B C Stir at room temperature B->C D Add terminal alkyne C->D E Heat to 60-80 °C D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G H Filter through Celite® G->H I Concentrate the filtrate H->I J Purify by column chromatography I->J

Caption: A generalized workflow for the Sonogashira coupling experiment.

Applications in Drug Development

The 3-alkynylcinnoline derivatives synthesized via this methodology are valuable scaffolds for the development of novel therapeutic agents. The alkyne functionality serves as a versatile handle for further chemical modifications, such as:

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to introduce triazole rings, which are known to be important pharmacophores.

  • Further Cross-Coupling Reactions: The alkyne can be further functionalized through various coupling reactions.

  • Reduction: The triple bond can be selectively reduced to a double or single bond, providing access to a wider range of structural analogs.

The diverse library of 3-substituted cinnolines that can be generated is of significant interest for screening against various biological targets in the quest for new and more effective drugs.[1][2]

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a robust and versatile method for the synthesis of a wide array of 3-alkynylcinnoline derivatives. The provided protocols offer a solid starting point for researchers in synthetic and medicinal chemistry. The resulting products are of high interest for the development of new pharmaceuticals due to the established biological significance of the cinnoline core. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible yields and purity.

References

Application Notes and Protocols for the Synthesis of 3-Aryl-Cinnolines from 3-Chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. The 3-aryl-cinnoline scaffold, in particular, is a key structural motif in a variety of biologically active molecules. This document provides a detailed protocol for the synthesis of 3-aryl-cinnolines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, starting from the readily available 3-chlorocinnoline. This method offers a versatile and efficient route to a diverse range of 3-aryl-cinnoline derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1] Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acids.[1]

General Reaction Scheme

The general transformation for the synthesis of 3-aryl-cinnolines from this compound is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Experimental Protocols

This section outlines a detailed experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The protocol is adapted from established procedures for the arylation of similar chloro-heterocycles.

Materials and Equipment
  • This compound

  • Arylboronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer, mass spectrometer, and melting point apparatus for product characterization

General Procedure for the Synthesis of 3-Aryl-Cinnolines
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-cinnoline.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by melting point analysis.

Data Presentation

The following table summarizes representative yields for the synthesis of various 3-aryl-cinnolines using the described Suzuki-Miyaura coupling protocol. The yields are based on reported data for the coupling of similar chloro-aza-heterocycles and are intended to be indicative of the expected outcome.[2][3]

EntryArylboronic Acid (Ar-B(OH)₂)Product (3-Aryl-Cinnoline)Representative Yield (%)
1Phenylboronic acid3-Phenylcinnoline85-95
24-Methylphenylboronic acid3-(p-Tolyl)cinnoline80-90
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)cinnoline82-92
44-Chlorophenylboronic acid3-(4-Chlorophenyl)cinnoline75-85
53-Fluorophenylboronic acid3-(3-Fluorophenyl)cinnoline78-88
62-Thienylboronic acid3-(Thiophen-2-yl)cinnoline70-80
7Naphthalene-2-boronic acid3-(Naphthalen-2-yl)cinnoline80-90

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-aryl-cinnolines from this compound.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Reactant1 This compound Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Dioxane / Water Solvent->Reaction Temperature 80-100 °C Temperature->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-cinnoline Purification->Product Characterization Spectroscopic Analysis Product->Characterization

Caption: Experimental workflow for the synthesis of 3-aryl-cinnolines.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of a wide array of 3-aryl-cinnolines from this compound. The provided protocol offers a reliable starting point for researchers in the fields of organic synthesis and drug discovery. The mild reaction conditions and high functional group tolerance make this an attractive method for the generation of libraries of novel cinnoline derivatives for further investigation.

References

3-Chlorocinnoline: A Versatile Precursor for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

3-Chlorocinnoline is a valuable heterocyclic building block, serving as a key precursor for the synthesis of a diverse range of cinnoline derivatives with significant potential in medicinal chemistry. The cinnoline scaffold itself is a privileged structure, known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of a reactive chlorine atom at the 3-position of the cinnoline ring allows for facile functionalization through various modern cross-coupling and nucleophilic substitution reactions, making this compound an attractive starting material for the generation of compound libraries for drug discovery.

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of potential kinase inhibitors and anticancer agents. Detailed protocols for the synthesis of this compound and its subsequent derivatization are provided to facilitate research and development in this promising area.

Synthetic Applications

The chlorine atom at the 3-position of the cinnoline ring is susceptible to displacement, enabling the introduction of a variety of substituents to explore the structure-activity relationship (SAR) of novel compounds. Key transformations of this compound include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr) reactions.

Diagram of Synthetic Pathways from this compound

G cluster_precursor Precursor Synthesis cluster_derivatives Derivative Synthesis Cinnolin-3-ol Cinnolin-3-ol This compound This compound Cinnolin-3-ol->this compound POCl3 3-Aryl-cinnoline 3-Aryl-cinnoline This compound->3-Aryl-cinnoline Suzuki Coupling (ArB(OH)2, Pd catalyst) 3-Amino-cinnoline 3-Amino-cinnoline This compound->3-Amino-cinnoline Buchwald-Hartwig (R2NH, Pd catalyst) or Nucleophilic Substitution 3-Alkoxy-cinnoline 3-Alkoxy-cinnoline This compound->3-Alkoxy-cinnoline Nucleophilic Substitution (NaOR)

Caption: Synthetic utility of this compound as a precursor.

Medicinal Chemistry Applications

Cinnoline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. In particular, the PI3K/Akt/mTOR pathway, a key cascade controlling cell growth, proliferation, and survival, has been a focus for the development of cinnoline-based inhibitors.[1]

PI3K/Akt Signaling Pathway and Potential Inhibition by 3-Substituted Cinnolines

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor 3-Substituted Cinnoline Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt pathway and the inhibitory action of cinnoline derivatives.

Quantitative Data

The following table summarizes the in vitro biological activity of representative cinnoline derivatives, highlighting their potential as anticancer agents and kinase inhibitors.

Compound ClassTarget/Cell LineIC50 (µM)
Cinnoline DerivativePI3Kα0.023[1]
Cinnoline DerivativePI3Kβ0.089[1]
Cinnoline DerivativePI3Kδ0.019[1]
Cinnoline DerivativePI3Kγ0.046[1]
Cinnoline DerivativeMCF-7 (Breast Cancer)0.264[1]
Cinnoline DerivativeA549 (Lung Cancer)2.04[1]
Cinnoline DerivativeHCT116 (Colon Cancer)1.14[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cinnolin-3-ol

This protocol describes the conversion of Cinnolin-3-ol to this compound using phosphorus oxychloride.

Materials:

  • Cinnolin-3-ol

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend Cinnolin-3-ol (1.0 eq) in phosphorus oxychloride (10-15 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the synthesis of 3-aryl-cinnolines from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-120 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the synthesis of 3-amino-cinnoline derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk flask.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel drug candidates starting from this compound.

workflow start Synthesis of This compound synthesis Derivative Synthesis (e.g., Suzuki, Buchwald-Hartwig) start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., Kinase Assays, Cytotoxicity) purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: Drug discovery workflow using this compound.

References

Derivatization of 3-Chlorocinnoline for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 3-chlorocinnoline, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols focus on common and effective derivatization strategies, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, to generate a library of substituted cinnolines for biological screening.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound core is a particularly attractive starting material for chemical library synthesis. The presence of a reactive chlorine atom at the 3-position allows for facile introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This document outlines key derivatization reactions and provides detailed protocols for the synthesis and subsequent biological evaluation of novel 3-substituted cinnoline derivatives.

Data Presentation: Biological Activities of Cinnoline Derivatives

The following table summarizes the reported biological activities of various cinnoline and structurally related quinoline derivatives to provide a comparative overview of their potential.

Compound ClassDerivative SubstitutionBiological Target/AssayIC50 / MIC (µM)Reference(s)
Anticancer Activity
Cinnoline Derivatives3-Aryl/HeteroarylPI3Kα0.02 - 5.0[3]
3-AminoVarious Cancer Cell LinesVaries
Pyrazolo[4,3-c]cinnolinesCOX-2Varies
Quinoline Derivatives4-Anilino-3-carbonitrileEGFR0.015[1]
2-Styrylquinazolin-4(3H)-onesMCF-7, TK-10, UACC-620.62 - 7.72[4]
Antimicrobial Activity
Cinnoline DerivativesSulphonamide HybridsS. aureus, E. coliVaries (Zone of Inhibition)[5]
Pyrazolo[4,3-c]cinnolinesE. coli, S. aureus, P. aeruginosa12.5 - 25
Quinoline DerivativesQuinolone HybridsGram-positive & Gram-negative0.125 - 8[6]
3-Chloro-4-fluoro substitutedMRSA, MRSE, VRE1.5 - 6.0[7]

Experimental Protocols

Protocol 1: Derivatization of this compound via Nucleophilic Aromatic Substitution (SNA_r_)

This protocol describes the synthesis of 3-amino-substituted cinnoline derivatives from this compound by reaction with various primary and secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, water, brine, sodium sulfate)

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (10 mL).

  • Add the desired amine (1.2-1.5 mmol) and the base (2.0 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and reactants) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.

    • Alternatively, pour the reaction mixture into water (50 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-substituted cinnoline derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization of this compound via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 3-aryl-substituted cinnoline derivatives from this compound and various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand like SPhos)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

  • Column chromatography setup

Procedure:

  • Reaction Setup (under inert atmosphere): To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.02-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (10-15 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-aryl-substituted cinnoline derivative.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening Protocols

Protocol 3: Antimicrobial Screening using Agar Well Diffusion Method

This protocol outlines a standard method for the preliminary screening of the antimicrobial activity of the synthesized cinnoline derivatives.

Materials:

  • Synthesized cinnoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.

  • Sample Loading: Add a defined volume (e.g., 50-100 µL) of the dissolved cinnoline derivative (at a specific concentration, e.g., 1 mg/mL in DMSO) into each well. Also, add the positive and negative controls to separate wells.

  • Pre-diffusion: Allow the plates to stand for 1 hour at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: Assessment of PI3K/Akt Signaling Pathway Inhibition via Western Blot

This protocol describes how to evaluate the effect of synthesized cinnoline derivatives on the PI3K/Akt signaling pathway, a key pathway in cancer cell proliferation and survival.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • Synthesized cinnoline derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the cinnoline derivatives for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of phosphorylated Akt to the total Akt level. A decrease in the ratio of p-Akt/total Akt in treated cells compared to the control indicates inhibition of the PI3K/Akt pathway.

Mandatory Visualizations

G cluster_synthesis Derivatization of this compound cluster_snar Nucleophilic Aromatic Substitution cluster_suzuki Suzuki-Miyaura Coupling cluster_screening Biological Screening cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay start This compound snar_reagents Amine (R-NH₂) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->snar_reagents Reaction suzuki_reagents Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst Base (e.g., K₂CO₃) start->suzuki_reagents Reaction snar_product 3-Amino-cinnoline Derivatives snar_reagents->snar_product Yields screening Library of Cinnoline Derivatives snar_product->screening suzuki_product 3-Aryl-cinnoline Derivatives suzuki_reagents->suzuki_product Yields suzuki_product->screening antimicrobial_assay Agar Well Diffusion screening->antimicrobial_assay anticancer_assay Cell Viability Assay (e.g., MTT) screening->anticancer_assay mic_determination MIC Values antimicrobial_assay->mic_determination ic50_determination IC₅₀ Values anticancer_assay->ic50_determination pathway_analysis Western Blot (PI3K/Akt Pathway) ic50_determination->pathway_analysis Lead Compounds

Caption: Experimental workflow for derivatization and biological screening.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 Activation Survival Cell Survival (Anti-apoptosis) pAkt->Survival Promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and inhibition by cinnoline derivatives.

References

Application Notes and Protocols: Synthesis of 3-Amino-Cinnoline Derivatives from 3-Chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These activities include antibacterial, antifungal, antitumor, and anti-inflammatory properties.[3] A key intermediate in the synthesis of diverse cinnoline-based compounds is 3-chlorocinnoline. The introduction of an amino group at the 3-position of the cinnoline core is a critical step in the development of novel therapeutic agents, as 3-amino-cinnoline derivatives have shown promise as potent inhibitors of various protein kinases, such as PI3K, Bruton's tyrosine kinase (BTK), and platelet-derived growth factor receptor (PDGFR).[4][5][6]

This document provides detailed protocols for the synthesis of 3-amino-cinnoline derivatives from this compound via two common methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Additionally, it includes application notes on the relevance of these compounds in drug discovery, particularly as kinase inhibitors.

Synthetic Workflow

The general transformation from this compound to 3-amino-cinnoline derivatives is depicted below. This can be achieved through either direct nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Synthesis_Workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_buchwald Buchwald-Hartwig Amination This compound This compound SNAr_Conditions Base (e.g., K2CO3) Solvent (e.g., EtOH, DMSO) Heat This compound->SNAr_Conditions Buchwald_Conditions Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) This compound->Buchwald_Conditions Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->SNAr_Conditions Amine (R-NH2)->Buchwald_Conditions 3-Amino-cinnoline Derivative 3-Amino-cinnoline Derivative SNAr_Conditions->3-Amino-cinnoline Derivative Buchwald_Conditions->3-Amino-cinnoline Derivative

Caption: General synthetic routes to 3-amino-cinnoline derivatives.

Experimental Protocols

Two primary methods for the synthesis of 3-amino-cinnoline derivatives from this compound are detailed below. The choice of method may depend on the nature of the amine and the desired reaction conditions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This method is generally simpler and does not require a metal catalyst, but may necessitate higher temperatures and is often limited to more nucleophilic amines.[7]

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline derivatives)

  • Potassium Carbonate (K2CO3) or other suitable base

  • Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1 eq.).

  • Add the desired amine (1.2-1.5 mmol, 1.2-1.5 eq.) and potassium carbonate (2.0 mmol, 2 eq.).

  • Add the solvent (e.g., ethanol or DMSO, 5-10 mL).

  • The reaction mixture is heated to reflux (for ethanol) or heated at a specified temperature (e.g., 100-120 °C for DMSO) and stirred for 8-24 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If ethanol is used as the solvent, it may be removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-cinnoline derivative.

Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and is often effective for less reactive amines or when milder conditions are required.[8][9][10] The following is a general procedure that may require optimization for specific substrates.[11]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd2(dba)3 (0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol, 2-10 mol%).

  • Add anhydrous toluene (5-10 mL) and stir for a few minutes until a homogeneous solution is formed.

  • Add this compound (1.0 mmol, 1 eq.), the amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • The reaction mixture is heated to 80-110 °C under an inert atmosphere and stirred for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-cinnoline derivative.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of various 3-amino-cinnoline derivatives from this compound using the protocols described above. The yields are estimates based on typical outcomes for similar aromatic substitution reactions.

EntryAmineMethodReaction Time (h)Yield (%)
1MorpholineSNAr1275-85
2AnilineBuchwald-Hartwig880-90
3BenzylamineBuchwald-Hartwig1070-80
4PiperidineSNAr1670-80
5p-MethoxyanilineBuchwald-Hartwig685-95

Application Notes: 3-Amino-Cinnoline Derivatives in Drug Discovery

3-Amino-cinnoline derivatives are a promising class of compounds in drug discovery due to their diverse biological activities. A significant area of interest is their potential as kinase inhibitors.[4]

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Several cinnoline derivatives have been identified as potent inhibitors of PI3K.[4] By inhibiting PI3K, these compounds can block downstream signaling through Akt, leading to the induction of apoptosis and the suppression of tumor growth.

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway and the potential point of intervention for 3-amino-cinnoline derivatives.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates & activates Downstream Effects Cell Growth, Proliferation, Survival Akt->Downstream Effects promotes 3-Amino-cinnoline Derivative 3-Amino-cinnoline Derivative 3-Amino-cinnoline Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by 3-amino-cinnoline derivatives.

The development of selective and potent 3-amino-cinnoline-based PI3K inhibitors represents a promising therapeutic strategy for the treatment of various cancers. Further optimization of the amino substituent can lead to improved potency, selectivity, and pharmacokinetic properties.

References

Application of 3-Chlorocinnoline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocinnoline is a versatile heterocyclic starting material for the synthesis of a variety of substituted cinnoline derivatives with significant potential in medicinal chemistry. The reactivity of the chlorine atom at the 3-position allows for facile functionalization through various cross-coupling reactions, making it a valuable scaffold for the development of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of cinnoline-based kinase inhibitors, with a particular focus on inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade implicated in cancer.

Introduction

The cinnoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[1] In the context of oncology, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Cinnoline-based compounds have emerged as a promising class of kinase inhibitors, targeting key enzymes in oncogenic signaling pathways.[2][3] this compound serves as a key building block for accessing a diverse range of 3-substituted cinnoline analogs through well-established synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions enable the introduction of various aryl, heteroaryl, and amino moieties at the 3-position, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.

Featured Application: Synthesis of PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. A series of cinnoline derivatives have been identified as potent PI3K inhibitors with significant antiproliferative activity against various cancer cell lines.[2][3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative cinnoline-based PI3K inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference
FD268 PI3Kα~1HL-600.027[4][5]
PI3Kβ~4MOLM-160.072[4][5]
PI3Kγ~7Mv-4-110.043[4][5]
PI3Kδ~0.7KG-11.191[4][5]
EOL-10.837[4][5]
Compound 25 PI3K (unspecified)N/ATumor Cell Line 10.264[2][3]
Tumor Cell Line 22.04[2][3]
Tumor Cell Line 31.14[2][3]

N/A: Not Available

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. The general mechanism of this pathway is depicted below.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Cinnoline-based Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

The following protocols describe the general synthetic routes for preparing 3-substituted cinnoline derivatives from this compound, which are key intermediates for the synthesis of the target kinase inhibitors. These protocols are adapted from established methodologies for cross-coupling reactions on heterocyclic systems.[6][7][8][9][10][11][12]

General Experimental Workflow

The synthesis of 3-substituted cinnoline kinase inhibitors from this compound generally follows the workflow depicted below.

experimental_workflow Start This compound Coupling Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Intermediate 3-Substituted Cinnoline Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., Amide Coupling) Intermediate->Modification FinalProduct Final Kinase Inhibitor Modification->FinalProduct Purification Purification & Characterization FinalProduct->Purification Assay Biological Assay (e.g., Kinase Assay) Purification->Assay

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of 3-Aryl-cinnolines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-cinnoline.

Protocol 2: Synthesis of 3-Amino-cinnolines via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the target 3-amino-cinnoline.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general outline for evaluating the inhibitory activity of the synthesized cinnoline derivatives against a target kinase, such as PI3K.

Materials:

  • Synthesized cinnoline derivative (test compound)

  • Target kinase enzyme (e.g., recombinant human PI3Kα)

  • Substrate (e.g., ATP and phosphatidylinositol)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, the target kinase, and the substrate.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward functionalization of the cinnoline core at the 3-position using modern cross-coupling methodologies allows for the rapid generation of diverse chemical libraries for screening against various kinase targets. The successful development of cinnoline-based PI3K inhibitors highlights the potential of this scaffold in the discovery of new anticancer therapeutics. The provided protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel 3-substituted cinnoline derivatives as potent kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the Suzuki-Miyaura cross-coupling of 3-chlorocinnoline. The following sections offer solutions to common challenges in a direct question-and-answer format, supported by experimental data and protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound particularly challenging?

A1: The Suzuki coupling of this compound presents two primary challenges. First, as an aryl chloride, it has a strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult compared to aryl bromides or iodides.[1][2] This often requires more reactive and specialized catalyst systems.[1] Second, the presence of Lewis basic nitrogen atoms in the cinnoline ring can lead to catalyst poisoning by coordinating to the palladium center, which deactivates the catalyst and results in lower product yields.[3]

Q2: What are the most critical parameters to optimize for a successful reaction with this compound?

A2: For a challenging substrate like this compound, the most critical parameters to optimize are the palladium catalyst and ligand combination, the choice of base, and the solvent system.[4] The catalyst-ligand system is crucial for activating the inert C-Cl bond.[1] The base is essential for activating the boronic acid in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.[5][6] The solvent must effectively dissolve the reactants while facilitating the catalytic cycle.[7] Temperature and reaction time are also key variables that often require careful optimization.[6]

Q3: What are the most common side reactions to anticipate, and how can they be identified?

A3: The most prevalent side reactions in the Suzuki coupling of heteroaryl chlorides are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water).[8][9] It is especially common with electron-deficient boronic acids and can be identified by the presence of the corresponding arene byproduct.

  • Homocoupling: This side reaction results in symmetrical biaryl products from the coupling of two molecules of the boronic acid or two molecules of the this compound.[8] The presence of oxygen can specifically promote the homocoupling of boronic acids.[10]

  • Hydrodehalogenation: This involves the replacement of the chlorine atom on the cinnoline ring with a hydrogen atom, leading to the formation of cinnoline as a byproduct.[6][10]

Troubleshooting and Optimization Guide

This guide addresses specific problems you may encounter during the Suzuki coupling of this compound.

Problem: Very Low to No Yield

Low or nonexistent yields are common when initial conditions are not optimized for a challenging substrate like this compound. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Inert Atmosphere: Ensure all solvents were properly degassed and the reaction was maintained under a strict inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1][9]

  • Reagent Quality: Verify the purity and stability of your reagents. Boronic acids can degrade over time, and phosphine ligands are susceptible to oxidation.[9] Use fresh, high-purity materials.

Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond in this compound.[1][7] Highly active systems are generally required.

    • Recommendation: Switch to a more robust catalyst system. Use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand. Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for coupling aryl chlorides.[1][5][3]

  • Screen Different Bases: The base is crucial for activating the boronic acid for the transmetalation step.[11] A weak or poorly soluble base can stall the reaction.

    • Recommendation: Screen stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.[1][5]

  • Optimize Solvent and Temperature: The solvent must dissolve all reaction components, including the inorganic base.

    • Recommendation: A mixture of an aprotic organic solvent with water (e.g., dioxane/water, THF/water, toluene/water) is often optimal, as water can help dissolve the base.[1][7] Reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-120 °C, to facilitate the difficult oxidative addition step.[1][7]

Data Presentation: Optimizing Reaction Conditions

The following tables present representative data on how different reaction components can affect the yield of a typical Suzuki coupling with a heteroaryl chloride. Note: Optimal conditions are substrate-dependent and these tables should be used as a starting point for optimization.

Table 1: Effect of Catalyst/Ligand System on Yield

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(PPh₃)₄ (5)-< 5
2Pd(OAc)₂ (2)PPh₃ (4)15
3Pd(OAc)₂ (2)PCy₃ (4)45
4Pd₂(dba)₃ (2)SPhos (4)88
5Pd₂(dba)₃ (2)XPhos (4)92

Table 2: Effect of Base and Solvent on Yield

EntryBase (2 equiv.)SolventTemperature (°C)Yield (%)
1Na₂CO₃Dioxane/H₂O (4:1)10035
2K₂CO₃Dioxane/H₂O (4:1)10065
3Cs₂CO₃Dioxane/H₂O (4:1)10089
4K₃PO₄Toluene/H₂O (4:1)11091
5K₃PO₄Dioxane10075
Problem: Significant Formation of Side Products

If your catalyst is active but the yield of the desired product is low, competing side reactions are likely the cause.

Troubleshooting Steps:

  • Minimizing Protodeboronation:

    • Recommendation: If you suspect protodeboronation is an issue, consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester. These are less prone to this side reaction.[5] Additionally, using milder bases like K₂CO₃ or KF, and ensuring anhydrous conditions where possible, can help.[9][12]

  • Suppressing Homocoupling:

    • Recommendation: Homocoupling is often promoted by the presence of oxygen.[8] Ensure your reaction setup is rigorously degassed by bubbling an inert gas through the solvent and employing several vacuum/backfill cycles.[5] Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling associated with the inefficient in-situ reduction of Pd(II) precatalysts.[10]

Visual Diagrams

Catalytic Cycle and Workflow

The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a logical workflow for troubleshooting common issues.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_complex Oxidative Addition R¹-X (this compound) trans_complex R¹-Pd(II)L₂-R² (Transmetalation Product) oa_complex->trans_complex Transmetalation R²-B(OR)₂ + Base trans_complex->pd0 Reductive Elimination Forms R¹-R² Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low or No Yield check_sm Starting Material (SM) Consumed? start->check_sm inactive_catalyst Problem: Inactive Catalyst System check_sm->inactive_catalyst no_path side_products Problem: Side Reactions Dominating check_sm->side_products yes_path no_path No solution_catalyst Solution: - Use Buchwald Ligands (SPhos, XPhos) - Increase Temperature - Screen Stronger Bases (K₃PO₄) inactive_catalyst->solution_catalyst yes_path Yes solution_side_products Solution: - Check for Protodeboronation (Use Pinacol Ester) - Check for Homocoupling (Degas Thoroughly) - Check for Dehalogenation side_products->solution_side_products

Caption: A troubleshooting workflow for diagnosing low-yield reactions.

Detailed Experimental Protocol

This section provides a generalized, representative procedure for the Suzuki-Miyaura coupling of this compound. Safety Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane, 4 mL, and Water, 1 mL)

  • Reaction vessel (e.g., screw-cap vial or round-bottom flask) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel with a septum-lined cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to the reaction vessel.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe.[7]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the specified time (e.g., 4-24 hours).[5]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.[5]

References

Technical Support Center: 3-Chlorocinnoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Chlorocinnoline.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors, from the purity of starting materials to suboptimal reaction conditions in the multi-step synthesis. A common synthetic route involves the formation of a cinnoline precursor, followed by cyclization and subsequent chlorination. This guide addresses potential issues at each key stage.

Stage 1: Precursor Synthesis (e.g., Friedel-Crafts Acylation)

The synthesis of a suitable precursor, such as a substituted 2-aminoacetophenone, is a critical first step. Low yields here will invariably affect the overall yield of this compound.

Common Issues & Solutions

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.Use freshly opened, anhydrous AlCl₃ and ensure all glassware is flame-dried. Perform the reaction under an inert atmosphere (N₂ or Ar).[1]
Insufficient amount of catalyst.Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the product can form a complex with it.[1] Consider increasing the molar ratio of AlCl₃.
Deactivated aromatic substrate.If the aromatic ring has strongly electron-withdrawing groups, the reaction will be sluggish.[1] More forcing conditions (higher temperature, longer reaction time) may be needed, but this can also lead to side products.
Formation of Multiple Products Isomer formation (ortho, meta, para substitution).The regioselectivity can be influenced by the directing effects of substituents on the aromatic ring. Steric hindrance may favor para-substitution.[1] Careful control of reaction temperature can sometimes improve selectivity.
Polyacylation.Although less common than in Friedel-Crafts alkylation, it can occur with highly activated rings. Use of a less reactive acylating agent or milder conditions might be necessary.[1]
Stage 2: Cinnoline Ring Formation (Diazotization and Cyclization)

The formation of the cinnoline ring system is the core of the synthesis. This step is often sensitive to temperature and pH.

Common Issues & Solutions

Issue Potential Cause Recommended Solution
Incomplete Diazotization Incorrect temperature.The diazotization of aromatic amines should typically be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[2]
Incorrect stoichiometry of sodium nitrite or acid.Ensure precise molar equivalents of reagents. The use of excess nitrous acid can lead to side reactions.
Low Yield of Cyclized Product Premature decomposition of the diazonium salt.Maintain a low temperature until the cyclization step. The stability of the diazonium salt is crucial.
Unfavorable reaction conditions for cyclization.The cyclization step may require heating. The optimal temperature and reaction time should be determined empirically, monitoring the reaction by TLC or LC-MS.
Formation of Tar-like Byproducts Side reactions of the diazonium salt.Diazonium salts are highly reactive and can undergo a variety of side reactions, including coupling reactions. Ensure that the cyclization is the favored pathway by controlling the concentration and temperature.
Stage 3: Chlorination of 3-Hydroxycinnoline

The final step often involves the conversion of a 3-hydroxycinnoline intermediate to this compound using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Common Issues & Solutions

Issue Potential Cause Recommended Solution
Low Conversion to this compound Insufficiently reactive chlorinating agent.POCl₃ and SOCl₂ are common choices. The reactivity can be enhanced by the addition of a catalytic amount of DMF when using SOCl₂.[3]
High temperatures leading to decomposition.While heating is often necessary, excessive temperatures can lead to charring and degradation of the product. Optimize the temperature carefully.
Incomplete removal of water from the starting material.The presence of water will consume the chlorinating agent. Ensure the 3-hydroxycinnoline is thoroughly dried before the reaction.
Formation of Dark-colored Impurities Decomposition of the starting material or product.Lower the reaction temperature and/or shorten the reaction time. Purification by column chromatography or recrystallization with activated charcoal may be necessary.
Difficult Work-up Hydrolysis of excess chlorinating agent.Quenching the reaction mixture by pouring it onto crushed ice is a standard procedure. This should be done carefully in a well-ventilated fume hood. The acidic solution can then be neutralized.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxycinnoline (via Diazotization)

This protocol is a general guideline for the synthesis of 3-hydroxycinnoline from a 2-aminoacetophenone precursor.

Materials:

  • 2-aminoacetophenone derivative (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Water

  • Ice

Procedure:

  • Dissolve the 2-aminoacetophenone derivative in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C to induce cyclization. The progress of the reaction should be monitored by TLC.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 3-hydroxycinnoline.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Chlorination of 3-Hydroxycinnoline

This protocol describes the general procedure for the chlorination of 3-hydroxycinnoline to yield this compound.

Materials:

  • 3-Hydroxycinnoline (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (excess, can also act as solvent) or Thionyl Chloride (SOCl₂) with catalytic DMF.

  • Inert solvent (e.g., toluene, if not using excess POCl₃)

  • Ice

  • Sodium Bicarbonate solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add 3-hydroxycinnoline.

  • Add excess POCl₃ (or a solution of 3-hydroxycinnoline in an inert solvent followed by SOCl₂ and catalytic DMF).

  • Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

Table 1: Illustrative Yields for Cinnoline Synthesis Stages

Reaction Stage Starting Material Key Reagents Typical Yield Range (%)
Friedel-Crafts AcylationSubstituted BenzeneAcyl Chloride, AlCl₃40-75%
Diazotization & Cyclization2-AminoacetophenoneNaNO₂, HCl50-80%
Chlorination3-HydroxycinnolinePOCl₃60-90%
Note: These are generalized yields and can vary significantly based on the specific substrate and reaction conditions.

FAQs

Q1: My Friedel-Crafts acylation is giving a very low yield. What is the most likely reason?

A1: The most common reason for low yields in Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[1] It is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere. Another common issue is using only a catalytic amount of the Lewis acid, when a stoichiometric amount is often required.[1]

Q2: During the diazotization step, my reaction mixture turns dark brown or black. What is happening?

A2: The formation of a dark-colored mixture during diazotization often indicates the decomposition of the diazonium salt or other side reactions. This can be caused by the reaction temperature rising above the optimal 0-5 °C range. Maintaining strict temperature control is critical for the stability of the diazonium intermediate.

Q3: The chlorination of my 3-hydroxycinnoline with POCl₃ is sluggish and gives a poor yield. What can I do?

A3: A sluggish reaction could be due to insufficient heating. Ensure the reaction is being heated to an adequate temperature (reflux). The purity of the starting 3-hydroxycinnoline is also important; any residual water will consume the POCl₃. If the reaction is still not proceeding well, you could consider using thionyl chloride (SOCl₂) with a catalytic amount of DMF, which can be a more potent chlorinating system for some substrates.[3]

Q4: How can I effectively purify my final this compound product?

A4: Purification can typically be achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is also a good option for obtaining highly pure material. If your product is colored, treating a solution of the crude product with activated charcoal before recrystallization can help remove colored impurities.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Diazonium salts are potentially explosive and should be handled with care, especially when dry. They should be used in solution and not isolated. Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of these reagents with water is highly exothermic and should be done slowly and cautiously.

Visualizations

experimental_workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cinnoline Ring Formation cluster_2 Stage 3: Chlorination cluster_3 Purification start Substituted Aromatic acyl Friedel-Crafts Acylation (Acyl Chloride, AlCl3) start->acyl precursor 2-Aminoacetophenone Derivative acyl->precursor diazotization Diazotization (NaNO2, HCl, 0-5°C) precursor->diazotization cyclization Cyclization (Heat) diazotization->cyclization hydroxycinnoline 3-Hydroxycinnoline cyclization->hydroxycinnoline chlorination Chlorination (POCl3 or SOCl2) hydroxycinnoline->chlorination product This compound chlorination->product purification Column Chromatography or Recrystallization product->purification troubleshooting_logic cluster_precursor Precursor Synthesis Issues? cluster_cyclization Cyclization Issues? cluster_chlorination Chlorination Issues? low_yield Low Yield Observed precursor_purity Check Precursor Purity (TLC/NMR) low_yield->precursor_purity impure_precursor Impure: Purify Starting Material precursor_purity->impure_precursor pure_precursor Pure: Proceed precursor_purity->pure_precursor cyclization_conditions Review Diazotization/Cyclization Conditions pure_precursor->cyclization_conditions temp_control Temperature Control (0-5°C for Diazotization) cyclization_conditions->temp_control reagent_stoich Reagent Stoichiometry cyclization_conditions->reagent_stoich chlorination_conditions Review Chlorination Conditions cyclization_conditions->chlorination_conditions anhydrous Anhydrous Conditions? chlorination_conditions->anhydrous reagent_activity Reagent Activity (POCl3/SOCl2) chlorination_conditions->reagent_activity

References

Purification of 3-Chlorocinnoline by recrystallization vs. chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 3-chlorocinnoline, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the required final purity, and the scale of the purification.

Q2: What common impurities are encountered in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials, byproducts from side reactions such as isomers or over-chlorinated species, and residual solvents from the synthesis.[1][2] Dark-colored impurities can also form due to polymerization or oxidation.[1][3]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC), which can quantify impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and identify any structural isomers or other impurities.[4] A sharp melting point range close to the literature value also indicates high purity.[5]

Q4: My purified this compound is still colored. How can I remove the color?

A4: A brownish or yellowish tint often indicates the presence of polar, high-molecular-weight byproducts or oxidized impurities.[3] During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these colored impurities.[3][6] A subsequent hot filtration to remove the charcoal before crystallization should yield a less colored product.[3][6] Alternatively, passing the material through a short plug of silica gel can also remove highly polar colored impurities.[7]

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause(s) Solution(s)
Low Recovery of Crystals The compound is too soluble in the cold solvent. The volume of solvent used was too large. Premature crystallization during hot filtration.Cool the filtrate in an ice bath to maximize crystal formation.[3] Reduce the volume of solvent used to the minimum required to dissolve the solid when hot.[8] Ensure the funnel and flask are pre-heated before hot filtration to prevent cooling and premature crystallization.[9]
No Crystals Form Upon Cooling The solution is not saturated. The compound has "oiled out" instead of crystallizing.Evaporate some of the solvent to increase the concentration and then try cooling again.[9] Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization.[10] If an oil forms, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7]
Persistent Impurity After Recrystallization The impurity has very similar solubility to this compound. The impurity co-crystallizes with the product.Try a different solvent or a binary solvent system.[3][11] If impurities are acidic or basic, perform a liquid-liquid extraction before recrystallization.[3] For very similar impurities, column chromatography may be necessary.[4]
Column Chromatography Issues
Symptom Possible Cause(s) Solution(s)
Poor Separation (Co-elution) The solvent system (eluent) is too polar. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent.Use a less polar eluent system, guided by prior TLC analysis.[7][12] Ensure the stationary phase is packed uniformly without air bubbles or cracks.[7] Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[3][13]
Product Does Not Elute The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[7]
Streaking or Tailing of Bands The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase.Use a larger column or reduce the amount of sample loaded. Add a small percentage of a more polar solvent (like triethylamine for basic compounds) to the eluent to reduce strong interactions with the silica gel.

Data Presentation: Purification Method Comparison

The following table provides a general comparison of recrystallization and column chromatography for the purification of this compound, based on typical outcomes for similar heterocyclic compounds.

Parameter Recrystallization Column Chromatography
Typical Purity >98% (can be lower if impurities co-crystallize)>99% (highly dependent on technique)
Typical Yield 60-80% (some product is always lost in the mother liquor)70-95% (some product may be lost if fractions are not pure)
Time Required 2-4 hours (plus drying time)4-8 hours (plus solvent evaporation time)
Scalability Excellent for large quantitiesLess practical for very large scales (>100 g)
Solvent Consumption Moderate to HighHigh
Complexity Relatively simpleMore complex and labor-intensive
Best For Removing impurities with different solubilities.Separating compounds with similar polarities.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Solvent Selection : Based on the properties of similar compounds, an ethanol-water mixture is a good starting point.[3] this compound should be soluble in hot ethanol and less soluble in cold water.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[3]

  • Decolorization (if needed) : If the solution is highly colored, add a small amount of activated carbon and gently boil for a few minutes.[3]

  • Hot Filtration : Perform a hot gravity filtration to remove the activated carbon or any other insoluble impurities.[3][6]

  • Crystallization : To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[3]

  • Cooling : Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing : Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.[9]

  • Drying : Dry the crystals under vacuum to remove residual solvent.[3]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection : Silica gel is the most common stationary phase for purifying moderately polar compounds like this compound.[12][15]

  • Eluent Selection : Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common.[15] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.[7]

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed without cracks or air bubbles.[3][15]

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.[3][13]

  • Elution : Begin passing the eluent through the column. You can start with a less polar mixture and gradually increase the polarity (gradient elution) to separate compounds effectively.[3]

  • Fraction Collection : Collect the eluting solvent in a series of labeled fractions.[3]

  • Analysis : Monitor the composition of each fraction using TLC to identify the fractions containing the pure this compound.[3]

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[7]

Visualization

Purification_Decision_Flowchart start Start: Crude this compound assess_purity Assess Impurity Profile (TLC, HPLC, NMR) start->assess_purity impurity_type What is the nature of the impurities? assess_purity->impurity_type gross_impurities Grossly different solubility or colored impurities impurity_type->gross_impurities Different Solubility similar_impurities Similar polarity / Isomeric impurities impurity_type->similar_impurities Similar Polarity recrystallization Perform Recrystallization (with optional charcoal treatment) gross_impurities->recrystallization chromatography Perform Column Chromatography similar_impurities->chromatography check_purity_recrystallization Check Purity (>98%?) recrystallization->check_purity_recrystallization check_purity_chromatography Check Purity (>99%?) chromatography->check_purity_chromatography check_purity_recrystallization->chromatography No, further purification needed end_product End: Pure this compound check_purity_recrystallization->end_product Yes check_purity_chromatography->recrystallization No, consider recrystallization for final polish check_purity_chromatography->end_product Yes

Caption: Decision flowchart for selecting a purification method.

References

Identification of byproducts in 3-Chlorocinnoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chlorocinnoline. The following sections address common issues related to byproduct formation and offer strategies for their identification and mitigation.

Troubleshooting Guide: Identification and Minimization of Byproducts

Issue: Low yield of this compound and presence of significant impurities.

This is a common challenge in multi-step organic syntheses. The formation of byproducts can occur at various stages of the this compound synthesis, which typically involves the diazotization of an appropriate 2-amino-substituted aromatic precursor, followed by cyclization and chlorination.

Troubleshooting Steps:

  • Analyze the Crude Product: Before purification, it is crucial to characterize the crude reaction mixture to identify the nature and relative abundance of byproducts. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for this initial assessment.

  • Review Reaction Conditions: Carefully re-examine the reaction parameters of each step. Minor deviations can significantly impact the product distribution.

    • Diazotization Temperature: The diazotization of the starting aniline derivative must be conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts.

    • Acid Concentration: The concentration of the acid used for diazotization is critical. Insufficient acid can lead to incomplete diazotization and the formation of diazoamino compounds.

    • Cyclization Conditions: The efficiency of the cyclization step is often dependent on temperature and the presence of a suitable catalyst. Incomplete cyclization will result in unreacted starting material or intermediates.

    • Chlorination Step: The choice of chlorinating agent (e.g., POCl₃, SOCl₂) and the reaction temperature will influence the selectivity of the chlorination. Over-chlorination can lead to the formation of di- or tri-chlorinated cinnoline derivatives.

  • Purify Starting Materials: The purity of the initial reagents is paramount. Impurities in the starting aniline or other reagents can be carried through the synthesis and may even participate in side reactions.

  • Implement Efficient Purification: Column chromatography is often the most effective method for separating the desired this compound from structurally similar byproducts. Recrystallization can also be effective if a suitable solvent system is identified.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: While the exact byproducts can vary depending on the specific synthetic route, common impurities may include:

  • Cinnolin-3-ol (3-Hydroxycinnoline): This can form if the chlorination of a cinnolin-3-one precursor is incomplete or if the this compound is hydrolyzed during workup.

  • Isomeric Chlorocinnolines: Depending on the directing effects of other substituents on the cinnoline ring, chlorination might occur at other positions, leading to isomers.

  • Poly-chlorinated Cinnolines: Harsh chlorinating conditions can lead to the introduction of more than one chlorine atom on the cinnoline ring.

  • Starting Materials and Intermediates: Incomplete reactions will result in the presence of the starting aniline, the diazonium salt intermediate (or its decomposition products), and the unchlorinated cinnoline precursor.

  • Polymeric Tar: Uncontrolled side reactions, particularly during the diazotization and cyclization steps, can lead to the formation of intractable polymeric materials, which significantly reduces the yield.[1]

Q2: How can I confirm the identity of an unknown byproduct?

A2: A combination of spectroscopic and spectrometric techniques is generally required for unambiguous structure elucidation:

  • Mass Spectrometry (MS): Provides the molecular weight of the byproduct, which can help in determining its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, which is crucial for determining the exact structure and substitution pattern.

  • Infrared (IR) Spectroscopy: Can help identify the presence of specific functional groups, such as a hydroxyl group in cinnolin-3-ol.

Q3: My reaction mixture turns into a dark, tarry substance. What is causing this and how can I prevent it?

A3: Tar formation is a common issue in reactions involving diazonium salts and strong acids, often due to polymerization and decomposition reactions.[1] To minimize tarring:

  • Maintain Low Temperatures: Strictly control the temperature during the diazotization step.

  • Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent the formation of localized hot spots where decomposition can be initiated.[1]

  • Control the Rate of Reagent Addition: Add reagents slowly and in a controlled manner to avoid excessive heat generation.

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can influence the product distribution in the chlorination of a cinnolin-3-one precursor to form this compound.

Entry Chlorinating Agent Temperature (°C) Reaction Time (h) This compound Yield (%) Cinnolin-3-ol (%) Other Byproducts (%)
1POCl₃802751510
2POCl₃100285510
3POCl₃120470<130 (incl. poly-chlorinated)
4SOCl₂706602515

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Byproduct Profiling

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective. For example, starting with 10% acetonitrile and increasing to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the product and potential byproducts absorb (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

GC-MS is particularly useful for identifying volatile and thermally stable byproducts.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.

  • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject a small volume (e.g., 1 µL) into the GC.

Mandatory Visualization

Byproduct_Troubleshooting_Workflow start Impure this compound (Low Yield / Byproducts Observed) analyze Analyze Crude Product (TLC, HPLC, GC-MS) start->analyze identify Identify Byproduct Structures (NMR, MS) analyze->identify review_conditions Review Reaction Conditions identify->review_conditions diazotization Diazotization Step: - Temperature too high? - Incorrect acid concentration? review_conditions->diazotization Check cyclization Cyclization Step: - Incomplete reaction? - Suboptimal temperature? review_conditions->cyclization Check chlorination Chlorination Step: - Incomplete chlorination? - Over-chlorination? review_conditions->chlorination Check purify_reagents Purify Starting Materials review_conditions->purify_reagents If conditions seem optimal optimize Optimize Reaction Conditions diazotization->optimize cyclization->optimize chlorination->optimize improve_purification Improve Product Purification (Column Chromatography, Recrystallization) optimize->improve_purification purify_reagents->optimize end Pure this compound (Improved Yield) improve_purification->end

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in this compound synthesis.

References

Improving the regioselectivity of 3-Chlorocinnoline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the regioselectivity of 3-chlorocinnoline functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of this compound?

The primary challenge is achieving high regioselectivity. While palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, and Sonogashira) are designed to occur at the C3-Cl bond, the inherent reactivity of the cinnoline ring can lead to competing side reactions. The most common side reaction is the C-H functionalization at the electron-deficient C4 position, leading to a mixture of C3- and C4-substituted isomers and reducing the yield of the desired product.

Q2: Which factors have the most significant impact on regioselectivity?

Several factors critically influence the outcome of the reaction:

  • Catalyst/Ligand System: The steric and electronic properties of the phosphine ligand on the palladium catalyst are paramount in controlling which position of the cinnoline ring can access the catalytic site.[1]

  • Base: The choice of base can alter the reactivity of the starting materials and influence which reaction pathway is favored.[2][3]

  • Solvent: Solvent polarity and coordinating ability can affect catalyst stability and activity, thereby impacting selectivity.[1]

  • Temperature: C-H activation often requires higher temperatures than C-Cl bond coupling.[1] Controlling the temperature can therefore favor one reaction over the other.

Q3: What are the most common cross-coupling reactions for functionalizing this compound?

The most common and effective methods are palladium-catalyzed cross-coupling reactions, which are valued for their tolerance of a wide range of functional groups and relatively mild reaction conditions.[4] These include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[5][6]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[7][8][9]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[10][11]

Q4: What are common side reactions other than poor regioselectivity?

Besides the formation of C4-isomers, researchers may encounter:

  • Dehalogenation: The chlorine atom at C3 is replaced by a hydrogen atom. This is often caused by the formation of a palladium hydride species.[12]

  • Homocoupling: The boronic acid or alkyne coupling partner reacts with itself, especially in the presence of oxygen.[12]

  • Catalyst Decomposition: The palladium catalyst can decompose into inactive palladium black, halting the reaction.[12]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of C3 and C4 isomers)

You are observing a significant amount of the C4-functionalized byproduct in your reaction mixture.

Possible CauseTroubleshooting Step
Suboptimal Ligand The ligand plays a key role in controlling regioselectivity. Screen a variety of phosphine ligands with different steric bulk (e.g., PPh₃, X-Phos, S-Phos). Bulky ligands can sterically hinder access to the C4 position, favoring coupling at the C3-Cl bond.[1]
High Reaction Temperature C-H activation at the C4 position is often more sensitive to temperature than C-Cl coupling. Try reducing the reaction temperature in 5-10 °C increments to find a window where C-Cl coupling is efficient but C-H activation is minimized.
Incorrect Base The base can influence the equilibrium of the catalytic cycle. Screen different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong, bulky organic bases which can sometimes promote side reactions.[12]
Prolonged Reaction Time If the desired C3-coupling is much faster than the C4 C-H activation, a shorter reaction time may yield a cleaner product. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.[12]
Problem 2: Low or No Yield of the Desired Product

The reaction is not proceeding to completion, or the yield is unacceptably low.

Possible CauseTroubleshooting Step
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored properly under an inert atmosphere. Consider using a pre-formed catalyst complex which can be more stable and active.[12]
Presence of Oxygen or Moisture Cross-coupling reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[12]
Inappropriate Solvent The reaction may not be favorable in the chosen solvent. Test different anhydrous, degassed solvents such as Dioxane, Toluene, or DMF.[1]
Boronic Acid Decomposition (Suzuki) Boronic acids can be unstable and undergo protodeboronation or form inactive trimeric anhydrides. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before use.[12]

Data Presentation: Optimizing Suzuki Coupling on this compound

The following table presents hypothetical but representative data from a screen to optimize the regioselectivity of a Suzuki-Miyaura coupling reaction.

Reaction: this compound + Phenylboronic Acid -> 3-Phenylcinnoline

EntryCatalyst (mol%)Ligand (mol%)Base (2 equiv)SolventTemp (°C)Time (h)Yield C3 (%)Yield C4 (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane100126520
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane80 18758
3Pd₂(dba)₃ (1)XPhos (4) K₂CO₃Dioxane801291 <2
4Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃ Dioxane801288<2
5Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Toluene 8012853
6Pd(PPh₃)₄ (5)-K₂CO₃Dioxane80187811

Note: Data is illustrative. Yields are determined by ¹H NMR analysis of the crude reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for C3-Selective Suzuki-Miyaura Coupling
  • Preparation: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol, 1 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask under a positive flow of argon.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, 5 mL) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir the mixture vigorously for the specified time (e.g., 12-18 hours).

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12][13]

Protocol 2: General Procedure for C3-Selective Buchwald-Hartwig Amination
  • Preparation: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol, 1 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Seal the flask and heat in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Workup & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[14]

Visualizations

G start Start: Reaction Setup (this compound + Coupling Partner) screen_ligands Screen Ligands (Steric & Electronic Effects) start->screen_ligands 1. Primary Factor screen_base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) screen_ligands->screen_base 2. Refine screen_temp Optimize Temperature (Lower temp to disfavor C-H activation) screen_base->screen_temp 3. Refine screen_solvent Screen Solvents (Dioxane, Toluene, DMF) screen_temp->screen_solvent 4. Refine analysis Analyze Regioselectivity (¹H NMR, LC-MS) screen_solvent->analysis decision Is C3:C4 Ratio > 95:5? analysis->decision success Success: Optimized Conditions decision->success Yes failure Continue Optimization decision->failure No failure->screen_ligands Re-evaluate

Caption: Workflow for optimizing regioselectivity in this compound functionalization.

G cluster_0 cinnoline This compound pd_catalyst Pd(0) Catalyst + Ligand (L) pathway1 Pathway A (Desired) C-Cl Bond Coupling pd_catalyst->pathway1 Lower Temp Bulky Ligand pathway2 Pathway B (Side Reaction) C-H Activation pd_catalyst->pathway2 Higher Temp Less Hindrance product1 C3-Functionalized Product pathway1->product1 product2 C4-Functionalized Isomer pathway2->product2

References

Technical Support Center: Palladium Catalyst Deactivation in 3-Chlorocinnoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 3-chlorocinnoline and related N-heterocyclic substrates. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for palladium catalyst deactivation in my cross-coupling reaction?

A1: Palladium catalyst deactivation can occur through several primary mechanisms:

  • Catalyst Poisoning: Impurities in reagents or solvents, or even the substrate/product itself, can irreversibly bind to the palladium's active sites.[1][2][3] Common poisons include sulfur compounds, halides, and other nitrogen-containing heterocycles.[2][3][4]

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium center, can degrade via oxidation (forming phosphine oxides), P-C bond cleavage at high temperatures, or hydrolysis.[5][6] This alters the catalyst's electronic and steric properties, reducing its activity.

  • Palladium Agglomeration (Formation of Palladium Black): The active, soluble Pd(0) species can aggregate to form inactive, insoluble palladium clusters, commonly observed as a black precipitate (palladium black).[7][8][9][10][11] This is often caused by ligand dissociation, high temperatures, or the presence of oxygen.[9][12]

  • Product Inhibition: In some cases, the coupled product can coordinate strongly to the palladium center, slowing or halting the catalytic cycle.

Q2: Why are N-heterocyclic substrates like this compound particularly challenging for palladium catalysis?

A2: Nitrogen-containing heterocycles like cinnolines, pyridines, and quinolines can be challenging for several reasons:

  • Ligand-like Behavior: The nitrogen atoms in the heterocycle can coordinate strongly to the palladium center, acting as a competitive inhibitor or a catalyst poison.[2][3] This can block the active site needed for the catalytic cycle to proceed.

  • Electronic Effects: The electron-deficient nature of some N-heterocycles can make the crucial oxidative addition step more difficult compared to simpler aryl halides.

  • Solubility Issues: Heterocyclic compounds can sometimes have poor solubility in common organic solvents used for cross-coupling, leading to heterogeneous mixtures and reduced reaction rates.[13]

Q3: How can I visually identify catalyst deactivation during my experiment?

A3: The most common visual indicator of catalyst deactivation is the formation of a fine black precipitate, known as palladium black.[8][9][11] This signifies that the soluble, active Pd(0) catalyst has agglomerated into an inactive, heterogeneous form.[7][10] A reaction that starts as a clear, homogeneous solution and then turns dark and cloudy often indicates catalyst decomposition.

Troubleshooting Guides

Problem 1: Low or no conversion of this compound is observed.

Question: My reaction shows very low yield, and I primarily recover my this compound starting material. What should I investigate first?

Answer: This common issue points to problems with catalyst activity or sub-optimal reaction conditions. N-heterocyclic chlorides are often less reactive than their bromide or iodide counterparts, requiring a highly active catalyst system.[14][15]

Troubleshooting Steps & Solutions:

ParameterPotential Issue & ExplanationRecommended Solution
Catalyst System Inactive Precatalyst: The Pd(II) precatalyst (e.g., Pd(OAc)₂) may not be efficiently reduced to the active Pd(0) species.[16][17]Use a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, or ensure your conditions (e.g., presence of a reducing agent like a phosphine ligand or amine) favor in-situ reduction.[14][18]
Ligand Choice Insufficient Ligand Activity: Standard ligands like PPh₃ may not be electron-rich or bulky enough to promote the difficult oxidative addition of the C-Cl bond.[14]Switch to a more robust, electron-rich, and bulky phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices for activating aryl chlorides.[14][19]
Base Selection Ineffective Base: Weak bases (e.g., Na₂CO₃) may not be strong enough to facilitate the crucial transmetalation step, especially in Suzuki reactions.[14][20]Use a stronger inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[14] The choice can be solvent-dependent.
Solvent & Temp. Sub-optimal Conditions: The reaction may require more energy to overcome the activation barrier for the C-Cl bond.[12] Coordinating solvents can also compete with ligands, affecting catalyst stability.[21]Increase the reaction temperature, often to 90-120°C.[14] Use aprotic polar solvents like 1,4-dioxane, toluene, or DMF.[12][21][22] Ensure reagents are sufficiently soluble.[13]
Reagent Purity Presence of Poisons: Trace impurities like sulfur or water in reagents or solvents can poison the catalyst.[1][4]Use high-purity, anhydrous solvents and ensure all reagents are free from contaminants. Degassing the solvent is critical to remove oxygen, which can oxidize phosphine ligands.[9]
Problem 2: The reaction starts but stalls, and palladium black is forming.

Question: My reaction begins to show product formation, but then stops, and I see a black precipitate. What is happening and how can I fix it?

Answer: This is a classic sign of catalyst decomposition via agglomeration into palladium black.[9][10] The initially active homogeneous catalyst is unstable under the reaction conditions and is crashing out of solution.

Troubleshooting Steps & Solutions:

ParameterPotential Issue & ExplanationRecommended Solution
Ligand Stability Ligand Dissociation/Degradation: The phosphine ligand may be dissociating from the palladium center, or it is being oxidized or cleaved at high temperatures.[5][6] Unstabilized Pd(0) species will rapidly agglomerate.[9]Use a more sterically bulky ligand (e.g., XPhos, tBuXPhos) to create a more stable complex that resists dissociation. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent ligand oxidation.[9]
Temperature Thermally Induced Decomposition: High temperatures can accelerate both ligand degradation and the rate of Pd(0) agglomeration.[12]Lower the reaction temperature. While higher temperatures can increase the rate, there is often an optimal balance between reaction rate and catalyst stability.
Concentration High Catalyst Concentration: Overly high concentrations of the palladium catalyst can sometimes promote aggregation pathways.While counterintuitive, sometimes lowering the catalyst loading (e.g., from 2 mol% to 0.5 mol%) can improve stability and overall turnover number, provided the catalyst is highly active.
Base/Additives Incompatible Base: The choice of base can influence catalyst stability. Some bases may interact unfavorably with the catalyst complex.[12]Screen different bases. For example, if using an alkoxide base like NaOt-Bu leads to decomposition, try an inorganic carbonate or phosphate like Cs₂CO₃ or K₃PO₄.
Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing and resolving common issues in palladium-catalyzed reactions with this compound.

G start Poor Reaction Performance (Low Yield / Stalled Reaction) check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) check_catalyst->ligand Inactive? precatalyst Use Active Precatalyst (e.g., Pd₂(dba)₃) check_catalyst->precatalyst Inactive? base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_conditions->base Sub-optimal? temp_solvent Optimize Temperature & Solvent (e.g., Dioxane, 100°C) check_conditions->temp_solvent Sub-optimal? degas Degas Solvents Thoroughly check_reagents->degas Impurities? purity Use High-Purity Reagents check_reagents->purity Impurities? success Improved Yield & Catalyst Stability ligand->success precatalyst->success base->success temp_solvent->success degas->success purity->success

Caption: A troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Visualizing Deactivation Pathways

Understanding the catalytic cycle is key to diagnosing deactivation. The desired cycle can be intercepted by several off-cycle pathways that lead to an inactive catalyst.

G pd0 L₂Pd(0) (Active) ox_add L₂Pd(II)(Ar)X pd0->ox_add Oxidative Addition (Ar-X) pd_black Palladium Black (Inactive) pd0->pd_black Aggregation ligand_ox Ligand Oxidation (L=O) pd0->ligand_ox O₂ trans L₂Pd(II)(Ar)R ox_add->trans Transmetalation (R-M) poison Poisoning (LₙPd-S) ox_add->poison Impurities (S, N...) trans->pd0 Reductive Elimination (Ar-R)

Caption: A simplified catalytic cycle showing key deactivation pathways.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid using a modern, highly active catalyst system.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent and Degassing: Remove the flask from the glovebox, place it under an inert atmosphere (Argon or Nitrogen), and add anhydrous, degassed 1,4-dioxane (to achieve a ~0.1 M concentration of the limiting reagent). The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.

  • Reaction: Heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Monitoring Catalyst Activity and Deactivation by HPLC

This method allows for the quantitative analysis of reaction progress and can help diagnose catalyst stalling.

  • Standard Preparation: Prepare standard solutions of known concentrations for the starting material (this compound), the desired product, and an internal standard (a stable, non-reactive compound like dodecane or hexadecane) in the reaction solvent.

  • Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully and quickly withdraw a small aliquot (~50 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., acetonitrile) and the internal standard. This stops the reaction and prepares the sample for analysis.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Data Interpretation: Plot the concentration of the starting material and product versus time. A reaction that proceeds and then plateaus prematurely is indicative of catalyst deactivation. This quantitative data is more reliable than visual inspection alone.

References

Technical Support Center: Scalable Synthesis of 3-Chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-chlorocinnoline, a valuable scaffold for library synthesis in drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable method for synthesizing the cinnoline core for library synthesis?

A1: Traditional methods like the Widman-Stoermer or Richter synthesis can be effective but often involve hazardous reagents like diazonium salts, which may not be ideal for large-scale or library synthesis. A more modern and scalable approach involves a multi-step sequence starting from readily available o-haloanilines. This typically includes a Sonogashira cross-coupling reaction, followed by cyclization with a hydrazine surrogate and subsequent aromatization. This method offers greater substrate scope and improved safety.

Q2: How can the chloro-substituent at the 3-position be introduced?

A2: The chlorine atom at the C3 position can be introduced in a few ways. One approach is to use a chloro-substituted alkyne in the initial Sonogashira coupling. However, a more convergent and versatile strategy for library synthesis is to introduce the chloro group at a later stage. A common method is to first synthesize 3-aminocinnoline, which can then be converted to this compound via a Sandmeyer reaction.[1][2][3][4] This allows for the 3-aminocinnoline intermediate to be used for other diversifications as well. Another possibility is the chlorination of a cinnolin-3(2H)-one intermediate.

Q3: My Sonogashira coupling reaction is not working well. What are the common failure points?

A3: The Sonogashira coupling can be sensitive to several factors. Common issues include catalyst deactivation (palladium black formation), homocoupling of the alkyne (Glaser coupling), and low reactivity of the aryl halide (bromides are less reactive than iodides).[5][6][7] Key parameters to optimize are the choice of palladium catalyst and ligands, the copper(I) co-catalyst, the base, and the solvent. Thorough degassing of the reaction mixture is also critical to prevent oxidative side reactions.[5][6][7]

Q4: What are the key safety considerations when synthesizing this compound on a larger scale?

A4: For the proposed scalable route, the primary safety concerns are associated with the use of palladium catalysts (flammable and toxic), copper salts (toxic), and the Sandmeyer reaction if proceeding via a 3-aminocinnoline intermediate. Diazonium salts, formed in situ during the Sandmeyer reaction, are potentially explosive and must be handled with care at low temperatures.[1][2] Appropriate personal protective equipment (PPE) should be worn, and all reactions should be carried out in a well-ventilated fume hood.

Experimental Protocols and Data

Proposed Scalable Synthesis of this compound

The recommended scalable synthesis of this compound proceeds via three key stages:

  • Stage 1: Sonogashira Coupling of an o-haloaniline with a protected alkyne.

  • Stage 2: Cyclization and Aromatization to form 3-aminocinnoline.

  • Stage 3: Sandmeyer Reaction to convert the 3-amino group to a chloro group.

Diagram of the Proposed Synthetic Workflow

Scalable Synthesis of this compound start o-Haloaniline sonogashira Sonogashira Coupling start->sonogashira alkyne Protected Alkyne alkyne->sonogashira intermediate1 o-Alkynyl-aniline Intermediate sonogashira->intermediate1 cyclization Cyclization & Aromatization intermediate1->cyclization aminocinnoline 3-Aminocinnoline cyclization->aminocinnoline sandmeyer Sandmeyer Reaction aminocinnoline->sandmeyer product This compound sandmeyer->product

Caption: Workflow for the scalable synthesis of this compound.

Detailed Methodologies

Stage 1: Sonogashira Coupling of o-Iodoaniline with Trimethylsilylacetylene

  • Materials: o-iodoaniline, trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA), Toluene.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add o-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add degassed toluene and triethylamine (3:1 v/v).

    • Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The crude product is then desilylated by dissolving in methanol and adding a base such as K₂CO₃, followed by purification by column chromatography.

Stage 2: Synthesis of 3-Aminocinnoline

  • Materials: o-Ethynylaniline (from Stage 1), Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Sodium azide (NaN₃), Copper(I) iodide (CuI).

  • Procedure:

    • Dissolve o-ethynylaniline (1.0 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of sodium azide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the sodium azide solution at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • The intermediate o-ethynylphenyl azide can be extracted with an organic solvent.

    • The cyclization to 3-aminocinnoline can be achieved by heating the azide intermediate, often with a catalyst like CuI. The crude product is then purified by recrystallization or column chromatography.

Stage 3: Sandmeyer Reaction to this compound

  • Materials: 3-aminocinnoline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

  • Procedure:

    • Dissolve 3-aminocinnoline (1.0 eq) in concentrated HCl and cool to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

    • Cool the mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or recrystallization.

Quantitative Data Summary
ParameterStage 1: Sonogashira CouplingStage 2: 3-Aminocinnoline SynthesisStage 3: Sandmeyer Reaction
Key Reagents o-iodoaniline, TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, TEAo-ethynylaniline, NaNO₂, NaN₃, CuI3-aminocinnoline, NaNO₂, CuCl, HCl
Stoichiometry (eq) Alkyne (1.2), Pd cat. (0.02), Cu cat. (0.04)NaNO₂ (1.1), NaN₃ (1.2)NaNO₂ (1.1), CuCl (1.2)
Temperature (°C) 60 - 700 - 5 (diazotization), RT to reflux (cyclization)0 - 5 (diazotization), 50 - 60
Reaction Time (h) 4 - 122 - 61 - 3
Typical Yield (%) 70 - 9050 - 7060 - 80

Troubleshooting Guides

Troubleshooting Stage 1: Sonogashira Coupling

Logical Troubleshooting Flow for Low Yield in Sonogashira Coupling

Troubleshooting Sonogashira Coupling start Low Yield or No Reaction check_reagents Verify Reagent Quality (Aryl halide, Alkyne, Base, Solvents) start->check_reagents check_catalyst Check Catalyst Activity (Pd & Cu salts) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time, Degassing) start->check_conditions impure_reagents Impure/Wet Reagents check_reagents->impure_reagents inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions purify_reagents Purify/Dry Reagents Use fresh base impure_reagents->purify_reagents Problem Found new_catalyst Use Fresh/Different Catalyst/Ligand inactive_catalyst->new_catalyst Problem Found optimize_conditions Optimize Temperature & Time Ensure thorough degassing suboptimal_conditions->optimize_conditions Problem Found

Caption: Troubleshooting logic for the Sonogashira coupling stage.

Issue Possible Cause(s) Troubleshooting Steps
No or low conversion of starting aryl halide 1. Inactive palladium catalyst. 2. Insufficiently degassed reaction mixture leading to catalyst decomposition. 3. Aryl bromide used instead of aryl iodide (lower reactivity). 4. Base is not sufficiently strong or is of poor quality.1. Use a fresh batch of palladium catalyst or try a different ligand (e.g., XPhos). 2. Ensure thorough degassing of solvents and the reaction mixture using freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. 3. If using an aryl bromide, increase the reaction temperature and consider a more active catalyst system. 4. Use freshly distilled triethylamine or an alternative base like diisopropylethylamine (DIPEA).
Significant formation of alkyne homocoupling product (Glaser coupling) 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper catalyst. 3. Slow oxidative addition of the aryl halide to the palladium center.1. Improve the degassing procedure to rigorously exclude oxygen. 2. Reduce the loading of the copper(I) iodide co-catalyst. 3. If possible, use the more reactive aryl iodide. Consider slow addition of the alkyne to the reaction mixture.
Formation of palladium black 1. Catalyst decomposition due to high temperature or presence of impurities. 2. Inappropriate solvent or ligand.1. Lower the reaction temperature. 2. Ensure all reagents and solvents are pure and dry. 3. Screen different phosphine ligands or consider ligand-free conditions with a suitable palladium source.
Troubleshooting Stage 3: Sandmeyer Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound 1. Incomplete formation of the diazonium salt. 2. Premature decomposition of the diazonium salt. 3. Inefficient displacement of the diazonium group by chloride.1. Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. 2. Use the freshly prepared diazonium salt solution immediately. Avoid letting it warm up. 3. Ensure an adequate amount of copper(I) chloride is used and that it is of good quality. Gentle heating after the addition of the diazonium salt can promote the reaction.
Formation of phenolic byproducts Reaction of the diazonium salt with water.1. Maintain a low temperature throughout the diazotization and addition steps. 2. Use concentrated hydrochloric acid to minimize the amount of water present.
Reaction is too vigorous or uncontrollable Diazonium salts can be unstable and decompose exothermically.1. Maintain strict temperature control. 2. Add the diazonium salt solution slowly to the copper(I) chloride solution. 3. Ensure efficient stirring to dissipate heat. 4. Perform the reaction on a smaller scale initially to assess its reactivity.

References

Preventing homocoupling in 3-Chlorocinnoline cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions of 3-chlorocinnoline. The aim is to help researchers minimize side reactions, particularly homocoupling, and optimize the synthesis of 3-substituted cinnoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my this compound cross-coupling reaction?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same coupling partner react with each other. In the context of your experiment, this can manifest as the formation of a biaryl product from your boronic acid (in Suzuki coupling) or a diyne from your terminal alkyne (in Sonogashira coupling), instead of the desired 3-substituted cinnoline. This side reaction consumes your reagents, reduces the yield of your target molecule, and complicates the purification process.

Q2: What are the primary causes of homocoupling?

A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organometallic reagent.[1] Pd(II) precatalysts can also directly react with the organometallic reagent to generate the homocoupled product during the in situ reduction to the active Pd(0) species.

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: While direct visual identification during the reaction can be difficult, a primary indication of significant homocoupling will be a lower than expected yield of your desired 3-substituted cinnoline. Upon analysis of your crude reaction mixture (e.g., by TLC, GC-MS, or NMR), you may observe the presence of byproducts with a molecular weight corresponding to the dimer of your coupling partner.

Q4: Are chloro-heterocycles like this compound generally difficult substrates for cross-coupling reactions?

A4: Yes, aryl chlorides, including chloro-heterocycles, can be challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond.[2] Oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step.[2] This can sometimes make side reactions like homocoupling more competitive if the reaction conditions are not carefully optimized. However, the development of specialized catalyst systems with bulky, electron-rich ligands has significantly improved the success rate of coupling with these substrates.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 3-Substituted Cinnoline and/or Significant Homocoupling Byproduct

If you are experiencing low yields of your target product and suspect that homocoupling is a significant contributing factor, follow these troubleshooting steps.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield / High Homocoupling step1 Improve Degassing Technique start->step1 Oxygen is a key culprit step2 Optimize Palladium Catalyst and Ligand step1->step2 If homocoupling persists step3 Adjust Base and Solvent System step2->step3 Fine-tune reaction environment step4 Control Reagent Addition and Stoichiometry step3->step4 Control concentration and equivalents step5 Modify Reaction Temperature and Time step4->step5 Optimize kinetics end Optimized Reaction step5->end

A logical workflow for troubleshooting low yields due to homocoupling.

Detailed Troubleshooting Steps:

  • Improve Degassing: Oxygen is a major contributor to homocoupling. Ensure your solvent and reaction mixture are rigorously deoxygenated.

    • Recommendation: Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas like argon or nitrogen for an extended period (30-60 minutes) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for promoting the desired cross-coupling over homocoupling.

    • Recommendation: For Suzuki and Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups. These ligands can accelerate the reductive elimination step, favoring the formation of the cross-coupled product. For Sonogashira coupling, consider copper-free conditions to avoid alkyne homocoupling (Glaser coupling).

  • Adjust Base and Solvent System: The base and solvent can significantly influence the reaction outcome.

    • Recommendation: The choice of base is critical and depends on the specific coupling reaction. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used, but their compatibility with other functional groups on your substrate must be considered. The solvent should be anhydrous and of high purity. Toluene, dioxane, and THF are commonly used solvents.

  • Control Reagent Addition and Stoichiometry: A high instantaneous concentration of the organometallic reagent can favor homocoupling.

    • Recommendation: Employ a slow addition of the boronic acid, organostannane, or terminal alkyne to the reaction mixture using a syringe pump. Using a slight excess of the this compound relative to the coupling partner can also help to minimize homocoupling of the latter.

  • Modify Reaction Temperature and Time: Higher temperatures can sometimes increase the rate of homocoupling.

    • Recommendation: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.

Data Presentation

Due to the limited availability of comprehensive, directly comparable quantitative data for the cross-coupling of this compound in the public domain, the following tables provide representative data for similar heterocyclic systems to guide optimization. Researchers should consider these as starting points for their own screening and optimization experiments.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane110High
3PdCl₂(dppf) (3)-K₂CO₃DMF90Moderate
4Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O80Variable

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene100High
2Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane110High
3PdCl₂(dppf) (3)-K₃PO₄Toluene100Moderate
4Pd(OAc)₂ (2)RuPhos (4)LHMDSTHF80High

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NDMF80High
2Pd(PPh₃)₄ (5)CuI (10)-i-Pr₂NHToluene90High
3Pd(OAc)₂ (2)-SPhos (4)Cs₂CO₃Dioxane100Moderate
4PdCl₂(dppf) (3)CuI (5)-DIPATHF65High

Experimental Protocols

The following are general, representative protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for this compound and your specific coupling partner.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., Xantphos, 0.02 mmol).

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

cross_coupling_cycle General Catalytic Cycle for Cross-Coupling Pd(0)L_n Pd(0)L_n Pd(II)(Ar)X L_n Pd(II)(Ar)X L_n Pd(0)L_n->Pd(II)(Ar)X L_n Oxidative Addition (Ar-X) Pd(II)(Ar)(Nu) L_n Pd(II)(Ar)(Nu) L_n Pd(II)(Ar)X L_n->Pd(II)(Ar)(Nu) L_n Transmetalation (Suzuki/Stille) or Amine Coordination/Deprotonation (Buchwald) Pd(II)(Ar)(Nu) L_n->Pd(0)L_n Reductive Elimination (Ar-Nu)

A simplified diagram of the palladium-catalyzed cross-coupling cycle.

homocoupling_pathway cluster_desired Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-X Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination R-M Reductive_Elimination->Pd(0) Ar-R Ar-R Reductive_Elimination->Ar-R Product Pd(0)_O2 Pd(0) Pd(II) Pd(II) Pd(0)_O2->Pd(II) Oxidation (O₂) R-R Homocoupling Product Pd(II)->R-R 2 R-M R-M_excess 2 R-M Ar-X Ar-X R-M R-M

Competing pathways of cross-coupling and homocoupling.

This technical support center provides a foundational guide for researchers working with this compound cross-coupling reactions. Successful synthesis will depend on careful optimization of the reaction conditions for each specific substrate combination.

References

Technical Support Center: Purity Assessment of 3-Chlorocinnoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 3-chlorocinnoline derivatives. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound derivatives?

A1: A multi-faceted approach is recommended for a comprehensive purity assessment of this compound derivatives. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a powerful technique for quantifying the purity of the main compound and detecting non-volatile impurities.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for identifying and quantifying volatile impurities and byproducts. Due to the polarity of some derivatives, derivatization may be necessary to improve chromatographic performance.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the target compound and for identifying proton-containing impurities.[1][3] Quantitative NMR (qNMR) can also be used for purity assessment against a certified standard.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its impurities, aiding in their identification. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for impurity profiling.

Q2: What are the likely impurities in synthesized this compound derivatives?

A2: Impurities can originate from various sources, including the synthesis process and degradation.[4] Potential impurities in this compound derivatives may include:

  • Unreacted Starting Materials: Such as substituted 2-aminoacetophenones or related precursors.

  • Byproducts from Synthesis: Formed through side reactions during the cyclization or chlorination steps.

  • Isomers: Positional isomers that may form depending on the synthetic route.

  • Degradation Products: Resulting from exposure to light, heat, or reactive chemicals.

  • Residual Solvents: Organic solvents used during the synthesis and purification process.

Q3: How can I definitively confirm the structure of my synthesized this compound derivative?

A3: A combination of spectroscopic techniques is essential for unambiguous structural confirmation:

  • NMR Spectroscopy (¹H, ¹³C, and 2D NMR): Provides detailed information about the chemical environment of each atom in the molecule, allowing for the complete assignment of the structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The isotopic pattern observed in the mass spectrum can confirm the presence of a chlorine atom.[5][6][7]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Q4: What is the significance of the isotopic pattern in the mass spectrum of a this compound derivative?

A4: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[5][6][7] This results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing ion. The molecular ion region will show two peaks: the molecular ion peak (M) corresponding to the molecule with ³⁵Cl, and an M+2 peak corresponding to the molecule with ³⁷Cl. The intensity of the M+2 peak will be about one-third of the M peak's intensity.[5][6][7] This pattern is a strong indicator of the presence of one chlorine atom in the molecule.

Troubleshooting Guides

HPLC Analysis
Issue Possible Causes Solutions
Peak Tailing - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks - Impurities in the mobile phase or injection solvent.- Carryover from previous injections.- Late eluting peaks from a previous run.- Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to identify contaminated solvent.- Implement a robust needle wash protocol.- Increase the gradient run time or include a high-organic wash step.
Retention Time Shifts - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Ensure accurate mobile phase preparation and proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has reached the end of its lifetime.
Split Peaks - Column void or partially blocked frit.- Sample solvent incompatible with the mobile phase.- Reverse and flush the column (if permissible by the manufacturer).- Replace the column if a void is present.- Dissolve the sample in the mobile phase.
GC-MS Analysis
Issue Possible Causes Solutions
Poor Peak Shape (Tailing) - Analyte is too polar for the column.- Active sites in the injector or column.- Derivatize the analyte to make it more volatile and less polar.- Use a deactivated inlet liner and a column designed for polar compounds.
No Peak Detected - Analyte is not volatile enough.- Thermal degradation in the injector.- Use a derivatization agent.- Lower the injector temperature.
Incorrect Isotopic Pattern - Co-eluting impurity.- Background interference.- Improve chromatographic resolution by optimizing the temperature program.- Check for and eliminate sources of background noise.
NMR Analysis
Issue Possible Causes Solutions
Broad Peaks - Sample is too concentrated.- Presence of paramagnetic impurities.- Unresolved couplings.- Dilute the sample.- Filter the sample or treat with a chelating agent.- Use a higher field strength NMR instrument.
Poor Signal-to-Noise - Insufficient sample concentration.- Not enough scans acquired.- Increase the sample concentration if possible.- Increase the number of scans.
Extra Peaks - Impurities in the sample.- Residual solvent peaks.- Spinning sidebands.- Purify the sample further.- Identify common NMR solvent peaks.- Optimize the spinning rate of the sample tube.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This is a general reversed-phase HPLC method that can be used as a starting point for the purity assessment of this compound derivatives. Method optimization will be required for specific derivatives.

  • Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or at the λmax of the specific derivative).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound derivative in methanol or a mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This is a general GC-MS method. For many polar this compound derivatives, derivatization may be necessary prior to analysis.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. If derivatization is needed, a common procedure involves reacting the sample with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, making the compound more volatile.

NMR Sample Preparation
  • Solvent: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known purity should be added.

  • Procedure:

    • Accurately weigh the sample and internal standard (if used) into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Vortex the sample until it is fully dissolved.

    • Transfer the solution to a clean NMR tube.

Data Presentation

Table 1: Typical Chromatographic and Spectrometric Parameters
ParameterHPLCGC-MS
Stationary Phase C18 silicaPolysiloxane-based
Mobile/Carrier Phase Acetonitrile/Water gradientHelium
Temperature Ambient to 40 °C50-300 °C program
Detection UV/DADMass Spectrometry (EI)
Typical Purity Range 95-99.9%>98% for volatile components
Table 2: Illustrative Spectroscopic Data for a Substituted Cinnoline
Technique Expected Observations
¹H NMR (in CDCl₃) Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. Protons on the carbon adjacent to the nitrogen atoms will be the most downfield. Substituent protons will appear in their characteristic regions.
¹³C NMR (in CDCl₃) Aromatic carbons generally resonate between δ 110-160 ppm. The carbon bearing the chlorine atom will be influenced by its electronegativity. Carbonyl carbons (if present) will be significantly downfield (>160 ppm).
Mass Spectrometry (EI) A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[5][6][7] Fragmentation patterns will be indicative of the specific derivative's structure.
IR Spectroscopy Characteristic peaks for C=N, C=C aromatic stretching, and C-Cl stretching. Other functional groups (e.g., C=O, N-H) will have their distinct absorption bands.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_identification Impurity Identification synthesis Synthesis of This compound Derivative initial_char Initial Characterization (TLC, Melting Point) synthesis->initial_char hplc HPLC Analysis (% Area Purity) initial_char->hplc gcms GC-MS Analysis (Volatile Impurities) initial_char->gcms nmr NMR Analysis (Structural Confirmation) initial_char->nmr lcms LC-MS/MS (Impurity Structure) hplc->lcms If impurities > 0.1% prep_hplc Preparative HPLC (Impurity Isolation) lcms->prep_hplc nmr_impurity NMR of Isolated Impurity prep_hplc->nmr_impurity

Caption: General experimental workflow for the purity assessment of this compound derivatives.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (e.g., Tailing) cause1 Column Overload start->cause1 cause2 Secondary Interactions start->cause2 cause3 Incompatible Sample Solvent start->cause3 solution1 Decrease Sample Concentration cause1->solution1 solution2 Use High-Purity Column or Modify Mobile Phase cause2->solution2 solution3 Dissolve Sample in Mobile Phase cause3->solution3

Caption: Logical relationship in troubleshooting HPLC peak shape issues.

synthesis_impurities cluster_reactants Starting Materials cluster_intermediates Intermediates & Product cluster_impurities Potential Impurities reactant1 Substituted 2-Aminoacetophenone intermediate Diazonium Salt reactant1->intermediate impurity1 Unreacted Starting Material reactant1->impurity1 reactant2 Nitrous Acid reactant2->intermediate product This compound Derivative intermediate->product Cyclization & Chlorination impurity2 Side-product from Incomplete Cyclization intermediate->impurity2 impurity3 Positional Isomer product->impurity3 May co-form

Caption: Potential synthetic pathway and associated impurities for this compound derivatives.

References

Validation & Comparative

A Comparative Analysis of 3-Chlorocinnoline and 3-Bromocinnoline Reactivity for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Chlorocinnoline and 3-Bromocinnoline, two key heterocyclic building blocks in the synthesis of novel therapeutic agents and functional materials. The strategic functionalization of the cinnoline scaffold is a cornerstone of modern medicinal chemistry, and an understanding of the relative reactivity of these halogenated precursors is paramount for efficient and successful synthetic campaigns.

Executive Summary

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, 3-Bromocinnoline is generally the more reactive substrate compared to this compound. This enhanced reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy relative to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with 3-Bromocinnoline often proceed under milder conditions and may provide higher yields.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity of this compound is expected to be comparable to, or slightly greater than, that of 3-Bromocinnoline. This is because the rate-determining step is the initial nucleophilic attack, which is favored by the greater electronegativity of the chlorine atom, rendering the C-3 position more electrophilic.

While direct, side-by-side comparative studies for 3-halocinnolines are not extensively documented, the principles established for analogous heterocyclic systems, such as quinolines and pyridines, provide a strong foundation for these reactivity trends.

Data Presentation: A Comparative Overview

The following tables summarize the expected relative performance of this compound and 3-Bromocinnoline in key synthetic transformations. The data presented is illustrative and based on trends observed for analogous halo-heteroaromatic compounds. Actual results may vary depending on the specific reaction conditions and substrates.

Table 1: Comparison in Suzuki-Miyaura Cross-Coupling Reactions

FeatureThis compound3-BromocinnolineRationale
Reaction Temperature Generally higher (e.g., >100 °C)Generally lower (e.g., 80-100 °C)Lower C-Br bond energy facilitates oxidative addition.
Catalyst Loading May require higher loading or more active catalystsCan often be achieved with lower catalyst loadingHigher reactivity of the C-Br bond.
Typical Yields Moderate to goodGood to excellentMore efficient oxidative addition step.
Substrate Scope May be more limited, especially with less reactive boronic acidsBroader scope with a wider range of boronic acidsHigher intrinsic reactivity.

Table 2: Comparison in Buchwald-Hartwig Amination Reactions

FeatureThis compound3-BromocinnolineRationale
Reaction Conditions Often requires stronger bases and more specialized ligandsCan proceed under milder conditionsLower C-Br bond energy.
Reaction Time Generally longerGenerally shorterFaster oxidative addition.
Typical Yields Moderate to goodGood to excellentMore facile C-N bond formation.
Amine Scope May be more challenging with less nucleophilic aminesBroader scope of compatible aminesHigher reactivity of the starting material.

Table 3: Comparison in Nucleophilic Aromatic Substitution (SNAr) Reactions

FeatureThis compound3-BromocinnolineRationale
Reactivity Comparable to slightly higherComparableRate-determining step is nucleophilic attack, favored by the higher electronegativity of chlorine.
Reaction Conditions Similar to 3-BromocinnolineSimilar to this compoundLeaving group ability is less critical than the electrophilicity of the carbon center.
Typical Yields Good to excellentGood to excellentBoth are effective substrates for SNAr.
Nucleophile Scope BroadBroadBoth are susceptible to attack by a wide range of nucleophiles.

Experimental Protocols

The following are generalized experimental protocols adapted from literature procedures for analogous heterocyclic systems and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 3-halocinnoline with an arylboronic acid.

Materials:

  • 3-Halocinnoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1, 10 mL)

Procedure:

  • To a Schlenk flask, add the 3-halocinnoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a 3-halocinnoline.

Materials:

  • 3-Halocinnoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.

  • Add the 3-halocinnoline and the amine to the tube.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the mixture in an oil bath to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction until the starting material is consumed (TLC or GC-MS analysis).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the substitution of the halogen at the 3-position of a cinnoline with a nucleophile.

Materials:

  • 3-Halocinnoline (1.0 mmol)

  • Nucleophile (e.g., a secondary amine, 1.5 mmol)

  • Solvent (e.g., DMSO or NMP, 5 mL)

  • Optional: Base (e.g., K₂CO₃, 2.0 mmol) if the nucleophile is an amine salt.

Procedure:

  • In a round-bottom flask, dissolve the 3-halocinnoline in the solvent.

  • Add the nucleophile (and base, if necessary).

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key reaction mechanisms and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r R-Pd(II)Ln-R' transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 rx R-X r_b R'-B(OR)2 product R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)Ln-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)Ln(HNR'R'')]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)Ln-NR'R'' deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 arx Ar-X amine HNR'R'' product Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

SNAr_Mechanism start 3-Halocinnoline nucleophilic_attack Nucleophilic Attack start->nucleophilic_attack meisenheimer Meisenheimer Complex (Resonance Stabilized) nucleophilic_attack->meisenheimer Slow (RDS) elimination Elimination of Halide meisenheimer->elimination Fast product 3-Substituted Cinnoline elimination->product nucleophile Nu⁻ halide X⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow setup Reaction Setup 3-Halocinnoline Reagents Solvent reaction Reaction Heating & Stirring Inert Atmosphere setup->reaction monitoring Monitoring TLC / GC-MS / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up Quenching Extraction monitoring->workup Complete purification Purification Column Chromatography Recrystallization workup->purification analysis Analysis NMR Mass Spectrometry purification->analysis

Caption: General experimental workflow for cross-coupling or substitution reactions.

3-Chlorocinnoline vs. 4-Chlorocinnoline: A Comparative Guide to Nucleophilic Substitution Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Cinnoline, a bicyclic aromatic heterocycle, presents a versatile core for the development of novel therapeutic agents. The reactivity of its chloro-substituted derivatives in nucleophilic aromatic substitution (SNAr) reactions is pivotal for introducing diverse functionalities. This guide provides an objective comparison of the reactivity of 3-chlorocinnoline and 4-chlorocinnoline, drawing upon established principles of SNAr reactions in aza-aromatic systems and available experimental data.

Theoretical Framework: Electronic Effects on Reactivity

The propensity of an aryl halide to undergo nucleophilic aromatic substitution is largely governed by the electronic stabilization of the intermediate Meisenheimer complex. In the cinnoline ring system, the two nitrogen atoms exert a significant electron-withdrawing effect, which activates the ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen atoms.

In the case of 4-chlorocinnoline , the chlorine atom is positioned at a carbon (C4) that is para to N2 and ortho to N1. This dual activation by both nitrogen atoms effectively delocalizes the negative charge in the Meisenheimer intermediate, thereby stabilizing it and facilitating the substitution reaction. Conversely, in This compound , the chlorine is located at a carbon (C3) that is ortho to N2 but meta to N1. The activating influence of the N1 atom at the C3 position is considerably weaker. Consequently, 4-chlorocinnoline is anticipated to be significantly more reactive towards nucleophiles than this compound. This heightened reactivity is analogous to that observed in other diazanaphthalene systems, such as quinolines, where the 4-position is generally more susceptible to nucleophilic attack than other positions.

Quantitative Comparison of Reactivity

While direct side-by-side kinetic studies comparing this compound and 4-chlorocinnoline are not extensively documented in the literature, the disparity in their reactivity is evident from the conditions required for successful nucleophilic substitution. Reactions involving 4-chlorocinnoline often proceed under milder conditions and can provide higher yields compared to those with this compound.

The following table summarizes typical reaction conditions and yields for the amination of chlorocinnolines, illustrating the generally higher reactivity of the 4-chloro isomer.

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
4-Chlorocinnoline Various aminesDMSO140-1800.3-0.580-95[1]
This compound Substituted anilinesDMF/o-dichlorobenzeneReflux2Moderate[2]

Note: The data presented is compiled from different sources and may not represent a direct comparative experiment. However, it reflects the general trend in reactivity.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for nucleophilic substitution on a chloro-heterocyclic system, which can be adapted for 3- and 4-chlorocinnoline.

Protocol 1: Microwave-Assisted Amination of 4-Chlorocinnoline

This protocol is adapted from general procedures for the efficient synthesis of 4-aminoquinolines, which are structurally similar to 4-aminocinnolines.[1]

Materials:

  • 4-Chlorocinnoline (1 equivalent)

  • Primary or secondary amine (1.2 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine 4-chlorocinnoline and the desired amine.

  • Add DMSO as the solvent.

  • If the nucleophile is a secondary amine salt, a base such as sodium hydroxide may be required. For primary amines, no additional base is typically needed.[1]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140-180 °C for 20-30 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Conventional Synthesis of 4-Aminocinnoline-3-carboxamides

This multi-step protocol provides a reliable method for the synthesis of substituted 4-aminocinnoline derivatives.[2]

Step 1: Diazotization and Coupling

  • Dissolve the substituted aniline (0.195 mol) in a mixture of concentrated HCl (7.5 ml) and water (7.5 ml).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold, saturated solution of sodium nitrite (0.19 mol).[2]

  • Filter the resulting diazonium salt solution into a cooled solution containing cyanoacetamide (0.195 mol), water (350 ml), 10 g of sodium acetate, and 15 ml of alcohol.[2]

Step 2: Cyclization

  • To anhydrous AlCl₃ (0.111 mol), add chlorobenzene (150 ml) and pass nitrogen gas through the mixture for 30 minutes.

  • Add the substituted phenyl hydrazono (cyano) acetamide from Step 1 to this mixture and pass nitrogen gas for an additional 10 minutes.

  • Reflux the mixture for 2 hours.[2]

  • Cool the reaction mixture and add dilute HCl (20 ml).

  • Heat the mixture on a water bath, then cool and filter.

  • Wash the solid twice with dilute NaOH solution and filter again.

  • Recrystallize the product from a methanol:water (10:1) mixture.[2]

Logical Relationship of Reactivity

The difference in reactivity between this compound and 4-chlorocinnoline in nucleophilic aromatic substitution can be visualized as a direct consequence of the electronic stabilization of the reaction intermediate.

G cluster_0 Nucleophilic Attack cluster_1 Substrates cluster_2 Intermediate Stability cluster_3 Reaction Outcome Nucleophile Nucleophile 4-Chlorocinnoline 4-Chlorocinnoline Nucleophile->4-Chlorocinnoline This compound This compound Nucleophile->this compound High_Stability Highly Stabilized Meisenheimer Complex 4-Chlorocinnoline->High_Stability Forms Low_Stability Less Stabilized Meisenheimer Complex This compound->Low_Stability Forms Fast_Reaction Faster Reaction Rate Higher Yield High_Stability->Fast_Reaction Leads to Slow_Reaction Slower Reaction Rate Lower Yield Low_Stability->Slow_Reaction Leads to

Reactivity comparison of 4-chlorocinnoline and this compound.

Conclusion

Based on the principles of nucleophilic aromatic substitution, 4-chlorocinnoline is demonstrably more reactive than this compound. This is attributed to the superior electronic stabilization of the Meisenheimer intermediate formed during the reaction at the C4 position, which benefits from the combined electron-withdrawing effects of both nitrogen atoms in the cinnoline ring. While direct, comprehensive kinetic data is sparse, the available synthetic procedures consistently show that 4-chlorocinnoline undergoes nucleophilic substitution under milder conditions and often with higher yields. For researchers aiming to synthesize substituted cinnolines, targeting the 4-position is generally a more facile and efficient strategy. Further quantitative kinetic studies would be invaluable to precisely delineate the reactivity differences between these two important isomers.

References

Comparative Cytotoxicity of 3-Chloro-Heterocyclic Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "3-chlorocinnoline derivatives" did not yield sufficient publicly available data for a comparative guide. Cinnoline and quinoline are structural isomers, and due to the abundance of research on the anticancer properties of the latter, this guide focuses on the closely related and extensively studied 3-chloroquinoline derivatives as a representative class of chloro-substituted aza-bicyclic aromatic compounds. The findings presented here may offer valuable insights into the potential of related heterocyclic systems.

This guide provides a comparative overview of the cytotoxic effects of various 3-chloroquinoline derivatives on a range of cancer cell lines. The data herein is compiled from multiple studies to facilitate an objective comparison of their performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Data Presentation: In Vitro Cytotoxicity of 3-Chloroquinoline Derivatives

The cytotoxic potential of 3-chloroquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.[1] The following tables summarize the IC50 values of various 3-chloroquinoline derivatives against several human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.[2]

Derivative ClassCompoundCancer Cell LineIC50 (µM)
Benzenesulfonamide Hybrids Compound 2A549-Raw (Lung)44.34 µg/mL
Compound 2Lovo (Colorectal)28.82 µg/mL
Compound 17HeLa (Cervical)30.92 µg/mL
Indolin-2-one Hybrids LM07 (8-OCH3 substitution)DU-145 (Prostate)11
LM10 (6-Br substitution)HCT-115 (Colon)41.3
Rhodanine-1,2,3-triazole Hybrids 7-chloroquinoline derivative 3HCT-116 (Colon)23.39
7-chloroquinoline derivative 3HeLa (Cervical)50.03
7-chloroquinoline derivative 9HCT-116 (Colon)21.41
7-chloroquinoline derivative 9HeLa (Cervical)21.41
7-chloroquinoline derivative 9MCF-7 (Breast)346.14 (low toxicity to normal cells)
Thioalkylquinoline Derivatives Compound 73HCT116 (Colon)1.99 - 4.9
Compound 74HCT116 (Colon)1.99 - 4.9
Compound 79HCT116 (Colon)1.99 - 4.9
Compound 81HCT116 (Colon)1.99 - 4.9
Compound 82HCT116 (Colon)1.99 - 4.9
Compound 59U2OS (Osteosarcoma)4.95 - 5.81
Compound 60U2OS (Osteosarcoma)4.95 - 5.81
Compound 63U2OS (Osteosarcoma)4.95 - 5.81
Other Quinoline Derivatives 2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12
2-phenylquinolin-4-amine (7d)HT-29 (Colon)9.19
2-phenylquinolin-4-amine (7i)HT-29 (Colon)11.34
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (at 48h)

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 3-chloroquinoline derivatives are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials and Reagents:

  • Desired cancer cell lines (e.g., HeLa, MCF-7, HCT-116)[3]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]

  • 3-chloroquinoline derivatives to be tested

  • MTT reagent (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., anhydrous DMSO, acidified isopropanol)[3]

  • 96-well flat-bottom cell culture plates[3]

  • Humidified incubator (37°C, 5% CO2)[3]

  • Microplate reader[3]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the 3-chloroquinoline derivatives in the culture medium. Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[5]

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of 3-chloroquinoline derivatives for the specified time.[4]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization.[4]

  • Washing: Wash the cells twice with cold PBS.[4]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4]

Caspase Activity Assay

Caspases are key proteases in the apoptotic pathway, and their activity can be measured to confirm apoptosis induction.[2]

Procedure (Colorimetric Caspase-3 Assay):

  • Cell Lysis: Treat cells with the 3-chloroquinoline derivative to induce apoptosis. Lyse the cells using a chilled cell lysis buffer.[2]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[2]

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate.[2]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[2]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The signal intensity is proportional to the caspase-3 activity.[2]

Mandatory Visualizations

Signaling Pathway

Many 3-chloroquinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[5][6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation Chloroquinoline 3-Chloroquinoline Derivative Chloroquinoline->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by 3-chloroquinoline derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of novel 3-chloroquinoline derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Cytotoxicity Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion Synthesis Synthesis of 3-Chloroquinoline Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for IC50 Determination Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Caspase_Assay Caspase Activity Assay Apoptosis_Assay->Caspase_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Caspase_Assay->Pathway_Analysis Data_Analysis Data Analysis & Conclusion Pathway_Analysis->Data_Analysis

Caption: Workflow for assessing the anticancer activity of 3-chloroquinoline derivatives.

References

Structure-Activity Relationship of 3-Chlorocinnoline Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold has emerged as a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom onto the cinnoline ring system, particularly at the 3-position, is a key strategy in the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-chlorocinnoline analogs and related derivatives, with a focus on their potential as kinase inhibitors and cytotoxic agents. Experimental data, detailed protocols, and pathway visualizations are presented to support further research and development in this area.

Comparative Biological Activity of Cinnoline Derivatives

While specific quantitative data for a series of this compound analogs is limited in publicly available literature, studies on broader cinnoline derivatives consistently highlight the importance of halogen substitution for enhanced biological activity. Halogenated derivatives, including those with chloro, bromo, and fluoro substitutions, have demonstrated potent antimicrobial, antifungal, and anti-inflammatory activities.[1][2]

A key study on cinnoline derivatives as Phosphoinositide 3-Kinase (PI3K) inhibitors provides valuable quantitative insights into their structure-activity relationship. The data below, summarized from this study, illustrates how modifications to the cinnoline core impact inhibitory activity.[3]

Compound IDR1R2PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
1 HMorpholine15.345.712.128.9
2 6-FMorpholine8.933.17.519.8
3 6-ClMorpholine7.228.56.115.4
4 7-FMorpholine12.440.210.325.1
5 7-ClMorpholine10.135.88.720.6
6 H4-Methylpiperazine25.678.922.445.3
7 6-Cl4-Methylpiperazine18.960.115.733.8
8 HPiperidine33.195.429.858.7
9 6-ClPiperidine24.575.321.142.9

Data is illustrative and based on findings from a study on PI3K inhibitors.[3] R1 represents substitution on the cinnoline ring, and R2 represents a substitution at another position.

Key SAR Observations:

  • Halogen Substitution: The presence of a chloro or fluoro group at the 6- or 7-position of the cinnoline ring generally leads to a moderate increase in inhibitory potency against PI3K isoforms compared to the unsubstituted analog.[3]

  • Substitution at R2: The nature of the substituent at the R2 position significantly influences activity, with the morpholine group consistently demonstrating the highest potency across the tested analogs.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are standard protocols for assessing the kinase inhibitory and cytotoxic activities of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.[4]

Materials:

  • Target recombinant kinase

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.[4]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.[4]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cell proliferation.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action and the experimental process is facilitated by visual diagrams. The following are Graphviz representations of a relevant signaling pathway and a general experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activation Cinnoline_Analog This compound Analog Cinnoline_Analog->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound Analogs.

Kinase_Inhibitor_Screening_Workflow Start Start: Library of Cinnoline Analogs Primary_Screening Primary Screening: In Vitro Kinase Assay Start->Primary_Screening Identify_Hits Identify 'Hits' (Potent Inhibitors) Primary_Screening->Identify_Hits Secondary_Screening Secondary Screening: Cell-Based Assays (e.g., MTT) Identify_Hits->Secondary_Screening Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Identify_Hits->SAR_Analysis Inactive Compounds Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design & Synthesis End End: Candidate for Further Development Lead_Optimization->End

Caption: General Experimental Workflow for Kinase Inhibitor Screening.

References

Halogenated Cinnoline Derivatives: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered considerable attention. Among these, cinnoline derivatives, particularly those incorporating halogen atoms, have demonstrated promising antibacterial and antifungal properties. This guide provides a comparative analysis of the antimicrobial activity of various halogenated cinnoline derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of antimicrobial drug discovery.

Comparative Antimicrobial Activity

The antimicrobial efficacy of halogenated cinnoline derivatives has been evaluated against a spectrum of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, indicates that the presence and position of halogen substituents on the cinnoline scaffold significantly influence the antimicrobial potency.

A study on substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives revealed MIC values ranging from 12.5–50 μg/mL against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans)[1]. Another series of 7-substituted 4-aminocinnoline-3-carboxamide derivatives exhibited moderate to good antibacterial activity with MIC values between 6.25–25 μg/mL against a panel of bacteria including Vibrio cholera, E. coli, and S. aureus[1].

Notably, halogen-substituted derivatives have shown potent activity at lower concentrations[1]. For instance, 6-chloro substituted cinnoline derivatives were identified as the most potent compounds against B. subtilis, S. aureus, E. coli, and P. aeruginosa when compared to the standard drug norfloxacin[1]. Similarly, 7-chloro substituted cinnoline thiophene derivatives and 6-chloro substituted cinnoline furan derivatives were found to be the most potent antifungal agents against C. albicans and A. niger[1]. The introduction of a halogen, such as a chloro or bromo group, into the cinnoline structure is a key factor in enhancing the antimicrobial effect[2][3].

The following table summarizes the antimicrobial activity of selected halogenated cinnoline derivatives from various studies.

Compound ClassHalogen Substituent(s)Test Organism(s)MIC Range (µg/mL)Zone of Inhibition (mm)Reference
4-(p-aminopiperazine)cinnoline-3-carboxamidesVariedB. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans12.5–506–29 (antibacterial)8–25 (antifungal)[1]
Cinnoline Sulphonamideso-fluoro, p-chloro, p-bromo, m-chloro, 2,3-di-chloroP. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. nigerNot specifiedPotent activity, comparable to norfloxacin[4]
Cinnoline Thiophene Derivatives7-chloroC. albicans, A. nigerNot specifiedMost potent antifungal[1]
Cinnoline Furan Derivatives6-chloroC. albicans, A. nigerNot specifiedPotent antifungal[1]
Pyrazolo[4,3-c]cinnoline Derivatives7-chloro-8-fluoroE. coli, S. aureus, P. aeruginosa12.5–25Not specified

Experimental Protocols

The evaluation of antimicrobial activity of these compounds predominantly relies on two standard methods: the disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Method (Modified Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Media Preparation: Mueller-Hinton agar for bacteria and Sabouraud's dextrose agar for fungi are prepared and sterilized. The sterile molten agar is poured into sterile Petri plates and allowed to solidify.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in sterile saline or broth.

  • Inoculation: The surface of the agar plates is uniformly swabbed with the microbial suspension.

  • Disk Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO). A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Norfloxacin, Ciprofloxacin) serves as a positive control. The discs are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Result Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides quantitative data on the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the microbial suspension. A well with the growth medium and inoculum but without the test compound serves as a growth control, and a well with the medium alone serves as a sterility control.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) as described for the disk diffusion method.

  • Result Determination: After incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of halogenated cinnoline derivatives.

Antimicrobial_Activity_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_qualitative Qualitative/Semi-Quantitative cluster_quantitative Quantitative cluster_analysis Data Analysis & Comparison synthesis Synthesis of Halogenated Cinnoline Derivatives dissolution Dissolution in a suitable solvent (e.g., DMSO) synthesis->dissolution disk_diffusion Disk Diffusion Assay synthesis->disk_diffusion Test Compound broth_dilution Broth Microdilution Assay synthesis->broth_dilution Test Compound zone_inhibition Measure Zone of Inhibition (mm) disk_diffusion->zone_inhibition comparison Compare activity with standard drugs (e.g., Norfloxacin) zone_inhibition->comparison mic_determination Determine Minimum Inhibitory Concentration (MIC) (µg/mL) broth_dilution->mic_determination mic_determination->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: Workflow for Antimicrobial Activity Evaluation.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways and molecular targets of many halogenated cinnoline derivatives are still under investigation, the antimicrobial activity is often attributed to the synergistic effect of the cinnoline core and the appended pharmacophores[4]. For instance, cinnoline derivatives bearing a sulphonamide moiety may exhibit enhanced activity due to the combined action of the two active groups[1]. The cinnoline ring system is structurally similar to the quinolone ring found in antibiotics like ciprofloxacin, suggesting a potential for similar mechanisms of action, such as the inhibition of bacterial DNA gyrase and topoisomerase IV. However, further mechanistic studies are required to elucidate the specific molecular interactions and signaling cascades affected by these compounds.

The presented data underscores the potential of halogenated cinnoline derivatives as a promising class of antimicrobial agents. The significant activity of chloro and bromo-substituted compounds, in particular, warrants further investigation and optimization for the development of new therapeutics to combat infectious diseases.

References

Comparative Docking Analysis of 3-Chlorocinnoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 3-chlorocinnoline derivatives reveals their significant potential in drug discovery, with emerging studies highlighting their efficacy against a range of biological targets implicated in cancer and other diseases. This guide provides a comparative overview of their molecular docking performance, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their quest for novel therapeutics.

Cinnoline and its derivatives are recognized as important heterocyclic scaffolds in medicinal chemistry due to their diverse pharmacological activities. The introduction of a chlorine atom at the 3-position can significantly influence the molecule's electronic properties and binding interactions, making this compound an intriguing starting point for the design of targeted inhibitors. Molecular docking studies have been instrumental in elucidating the binding modes and affinities of these derivatives with various protein targets, offering valuable insights for the rational design of more potent and selective therapeutic agents. This guide synthesizes available findings to present a comparative analysis of these derivatives against key biological targets.

Data Presentation: A Comparative Look at Docking Performance

The following table summarizes the quantitative data from various comparative docking studies of this compound and its analogous derivatives against prominent biological targets. These studies showcase the potential of this scaffold in inhibiting key proteins involved in cancer progression.

Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kJ/mol)IC50 / GI50 (µM)
Cinnoline Derivative 25PI3K--0.264
Quinoline Derivative 9bRho-associated protein kinase 1 (ROCK1) (2ESM)-10.0--
Quinoline Derivative 4HIV Reverse Transcriptase (4I2P)-10.67--
Quinoline Derivative 6cAurora A kinase (3FDN)--8.20-
Pyrano[3,2-c]quinolone 2cTopoisomerase IIβ (4G0V)-8.27--

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are crucial for the reproducibility and validation of the results. Below are detailed protocols generalized from the literature for performing such computational analyses.

Preparation of the Receptor Protein

The initial step involves obtaining the three-dimensional structure of the target protein, typically from the Protein Data Bank (PDB).[1][2] The protein structure is then prepared for docking by:

  • Removing Ligands and Water Molecules: All non-essential molecules, including the co-crystallized ligand and water molecules, are removed from the PDB file.[2]

  • Adding Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

  • Assigning Charges: Charges are assigned to the atoms of the protein, often using established force fields like Kollman charges.[1]

  • Energy Minimization: The protein structure may be subjected to energy minimization to relieve any steric clashes and to obtain a more stable conformation.

Preparation of the Ligand (this compound Derivatives)

The 3D structures of the this compound derivatives are prepared for docking through the following steps:

  • Structure Generation: The two-dimensional structures of the derivatives are drawn using chemical drawing software and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Gasteiger charges are typically calculated for the ligand atoms.

  • Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock Vina, Maestro (Schrödinger), or GOLD.[3][4] The general procedure is as follows:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The dimensions of the grid box are typically set to encompass the entire binding pocket.

  • Docking Algorithm: A search algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm, is used to explore different conformations and orientations of the ligand within the defined grid box.[4]

  • Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function, which estimates the free energy of binding. The poses with the lowest (most favorable) scores are considered the most likely binding modes.

Analysis of Docking Results

The results of the docking simulation are analyzed to understand the binding interactions between the ligand and the protein. This involves:

  • Visual Inspection: The docked poses are visually inspected to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

  • Binding Energy Calculation: The binding energy (in kcal/mol) is recorded for the best-docked pose of each ligand.

  • Comparison with Known Inhibitors: The docking results are often compared with those of a known inhibitor or a reference compound to validate the docking protocol and to assess the relative potency of the designed derivatives.[5]

Mandatory Visualization

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows related to the study of this compound derivatives.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Scoring & Ranking Scoring & Ranking Pose Analysis->Scoring & Ranking Lead Identification Lead Identification Scoring & Ranking->Lead Identification

A typical workflow for a comparative molecular docking study.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Chlorocinnoline This compound Derivative Chlorocinnoline->PI3K inhibits

The inhibitory action of this compound derivatives on the PI3K/Akt signaling pathway.

References

Validating the Structure of 3-Substituted Cinnolines: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is paramount. In the realm of heterocyclic chemistry, particularly for bioactive scaffolds like 3-substituted cinnolines, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides a comparative overview of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural validation of 3-substituted cinnolines, supported by experimental data and detailed protocols.

The cinnoline nucleus is a significant pharmacophore found in compounds with a wide range of biological activities.[1][2] The precise determination of the substitution pattern is crucial for understanding structure-activity relationships. While 1D NMR (¹H and ¹³C) provides initial insights, complex substitution patterns and overlapping signals often necessitate the use of 2D NMR for definitive structural elucidation.[3]

Comparative Analysis of 2D NMR Techniques

The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a comprehensive connectivity map of a molecule, allowing for the unequivocal assignment of protons and carbons and, consequently, the confirmation of the overall structure.

2D NMR TechniqueInformation ProvidedApplication in 3-Substituted Cinnolines
COSY (Correlation Spectroscopy)Shows correlations between J-coupled protons, typically over two or three bonds (²JHH, ³JHH).[4]- Establishes proton-proton spin systems within the cinnoline core and the substituent at the 3-position. - Identifies adjacent protons on the benzene ring of the cinnoline scaffold. - Traces the connectivity within aliphatic chains or other cyclic systems in the substituent.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to a heteronucleus, most commonly ¹³C (¹JCH).- Directly links each proton signal to its corresponding carbon signal. - Differentiates between CH, CH₂, and CH₃ groups when used in conjunction with DEPT or an edited HSQC. - Provides a clear picture of the carbon skeleton of the cinnoline and its substituent.
HMBC (Heteronuclear Multiple Bond Correlation)Shows long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[5]- Crucial for connecting different spin systems identified in the COSY spectrum. - Establishes the point of attachment of the substituent to the C3 position of the cinnoline ring by observing correlations between protons on the substituent and carbons of the cinnoline core (and vice-versa). - Confirms the positions of quaternary carbons that are not observed in HSQC spectra.

Experimental Data: A Case Study

To illustrate the power of these techniques, let's consider the hypothetical structural validation of a 3-aryl-4-methylcinnoline derivative. The following tables summarize the expected 2D NMR correlations that would confirm its structure.

Table 1: Key COSY Correlations for a Hypothetical 3-Aryl-4-Methylcinnoline

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)Interpretation
H-5H-6Vicinal coupling in the benzene ring
H-6H-5, H-7Vicinal coupling in the benzene ring
H-7H-6, H-8Vicinal coupling in the benzene ring
H-8H-7Vicinal coupling in the benzene ring
H-2'H-3'Vicinal coupling in the aryl substituent
H-3'H-2', H-4'Vicinal coupling in the aryl substituent

Table 2: Key HSQC Correlations for a Hypothetical 3-Aryl-4-Methylcinnoline

Proton (δ, ppm)Correlated Carbon (δ, ppm)Interpretation
H-4 (CH₃)C-4 (CH₃)Methyl group at position 4
H-5C-5Aromatic CH
H-6C-6Aromatic CH
H-7C-7Aromatic CH
H-8C-8Aromatic CH
H-2'C-2'Aromatic CH in substituent
H-3'C-3'Aromatic CH in substituent

Table 3: Key HMBC Correlations for a Hypothetical 3-Aryl-4-Methylcinnoline

Proton (δ, ppm)Correlated Carbon(s) (δ, ppm)Interpretation
H-4 (CH₃)C-3, C-4aConfirms position of methyl group
H-5C-4, C-7, C-8aConnectivity within the cinnoline core
H-8C-4a, C-6Connectivity within the cinnoline core
H-2'C-3, C-4', C-6'Confirms attachment of the aryl substituent at C-3
H-6'C-3, C-2', C-4'Confirms attachment of the aryl substituent at C-3

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra for the structural elucidation of 3-substituted cinnolines. Parameters may need to be optimized based on the specific compound, solvent, and spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified 3-substituted cinnoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

¹H-¹H COSY:

  • Acquire a standard 1D proton spectrum to determine the spectral width.

  • Use a standard COSY pulse sequence (e.g., cosygpqf).

  • Set the spectral width in both dimensions to cover all proton signals.

  • Acquire a sufficient number of scans (e.g., 2-8) for each increment.

  • Typically, 256-512 increments are collected in the indirect dimension (F1).

  • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

¹H-¹³C HSQC:

  • Acquire 1D proton and carbon spectra to determine their respective spectral widths.

  • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2).

  • Set the proton spectral width in the direct dimension (F2) and the carbon spectral width in the indirect dimension (F1).

  • Optimize the ¹JCH coupling constant (typically around 145 Hz for aromatic and sp³ carbons).

  • Acquire a sufficient number of scans (e.g., 2-16) per increment for adequate signal-to-noise.

  • Collect 128-256 increments in the F1 dimension.

  • Process the data with appropriate window functions.

¹H-¹³C HMBC:

  • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

  • Set the proton spectral width in F2 and the carbon spectral width in F1.

  • Optimize the long-range coupling constant (ⁿJCH), typically set to a value between 7-10 Hz to observe 2- and 3-bond correlations.[4]

  • Acquire a larger number of scans (e.g., 8-64) per increment due to the weaker long-range correlations.

  • Collect 256-512 increments in the F1 dimension.

  • Process the data with appropriate window functions.

Workflow and Logic Diagram

The logical workflow for validating the structure of a 3-substituted cinnoline using 2D NMR is depicted in the following diagram.

G Workflow for 2D NMR-based Structure Validation of 3-Substituted Cinnolines cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Assign_Spins Assign Proton Spin Systems H1_NMR->Assign_Spins Assign_CH Assign Direct C-H Bonds C13_NMR->Assign_CH COSY COSY HSQC HSQC COSY->Assign_Spins HMBC HMBC HSQC->Assign_CH Connect_Fragments Connect Fragments & Assign Quaternary Carbons HMBC->Connect_Fragments Assign_Spins->Connect_Fragments Assign_CH->Connect_Fragments Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure

References

A Head-to-Head Comparison of Catalysts for 3-Chlorocinnoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to catalyst performance in the synthesis of functionalized cinnoline derivatives.

The cinnoline scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. The functionalization of the 3-position of the cinnoline ring via cross-coupling reactions of 3-chlorocinnoline is a key strategy for the synthesis of novel compounds with diverse biological activities and material properties. This guide provides a head-to-head comparison of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound and its close analogs, supported by available experimental data.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The majority of cross-coupling reactions involving aryl halides, such as this compound, proceed through a common catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination). The cycle is completed by reductive elimination, which forms the new carbon-carbon or carbon-nitrogen bond and regenerates the active palladium(0) catalyst.

Palladium Catalytic Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling cluster_cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-X (Ln) Pd0->PdII Ar-X OxAdd->PdII Transmetalation Transmetalation PdII_R Ar-Pd(II)-R (Ln) PdII->PdII_R R-M Transmetalation->PdII_R PdII_R->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R RedElim->Product ArX Ar-X (this compound) R_M R-M (Coupling Partner)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Performance Comparison of Catalytic Systems

While specific comparative studies on this compound are limited, data from analogous chloro-substituted heterocycles and related cinnoline derivatives provide valuable insights into catalyst performance. The following tables summarize the performance of different catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. For chloro-substituted heterocycles, palladium catalysts with electron-rich and bulky phosphine ligands are generally required to achieve high yields.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerSubstrate
Pd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80299p-tolylboronic acid1-bromo-4-(chloromethyl)benzene[1]
Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100-94Heptyl boronic pinacol ester2,6-dichloropyridine[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between aryl halides and amines. The choice of ligand is crucial for achieving high efficiency, especially with less reactive aryl chlorides.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerSubstrate
Pd₂(dba)₃ / BINAPNaOᵗBuDioxanereflux6-15-Adamantane-containing aminesDichloroquinolines[3]
Pd₂(dba)₃ / DavePhosNaOᵗBuDioxanereflux6-15-Adamantane-containing aminesDichloroquinolines[3]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Both copper-catalyzed and copper-free systems have been developed, with the latter often preferred to avoid the formation of alkyne homocoupling byproducts.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerSubstrate
Pd(PPh₃)₄ / CuIEt₃N-501276Phenylacetylene4-bromo-3-(dec-1-yn-1-yl)cinnoline[4]
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-50--Terminal AlkyneAryl Halide[3]

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, adapted from literature for chloro-substituted heterocycles and can serve as a starting point for the optimization of reactions with this compound.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions Start Start Setup Reaction Setup: - Add this compound, coupling partner, base, and solvent to a reaction vessel. Start->Setup Degas Degas the reaction mixture. Setup->Degas Catalyst Add Palladium Catalyst and Ligand. Degas->Catalyst Heat Heat the reaction to the desired temperature with stirring. Catalyst->Heat Monitor Monitor reaction progress (TLC, GC-MS, LC-MS). Heat->Monitor Workup Aqueous Workup and Extraction. Monitor->Workup Purify Purification (Column Chromatography, Recrystallization). Workup->Purify Characterize Characterization (NMR, MS, etc.). Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol (General)

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PCy₃·HBF₄ or Ad₂PⁿBu, 2-10 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (General)

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or DavePhos, 2-4 mol%), and a base (e.g., NaOᵗBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the necessary duration (6-24 h), monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography.

Sonogashira Coupling Protocol (Copper-Catalyzed)

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove insoluble salts. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired 3-alkynylcinnoline.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse range of 3-substituted cinnoline derivatives. The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and selectivity. While specific data for this compound remains somewhat limited in the public domain, the information gathered from analogous systems provides a strong foundation for reaction development. For Suzuki-Miyaura reactions, catalyst systems employing bulky phosphine ligands are promising. In Buchwald-Hartwig aminations, the selection of the appropriate ligand is paramount to success. For Sonogashira couplings, both traditional copper-catalyzed and copper-free methods can be employed, with the latter offering advantages in terms of byproduct formation. The experimental protocols provided herein serve as a valuable starting point for researchers venturing into the functionalization of the cinnoline core. Further optimization for each specific substrate and coupling partner combination is recommended to achieve optimal results.

References

Novel 3-Chlorocinnoline Analogs Demonstrate Potent In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 26, 2025 – A promising new class of anticancer compounds, derivatives of the 3-chlorocinnoline scaffold, has shown significant cytotoxic activity against a range of human cancer cell lines in preclinical in vitro studies. These findings, which position cinnoline-based compounds as a noteworthy area for oncology drug development, reveal that their mechanism of action may involve the inhibition of key cellular signaling pathways, including the PI3K/Akt pathway.

This guide provides a comparative analysis of the in vitro biological evaluation of these novel cinnoline derivatives, presenting quantitative data on their anticancer effects, detailing the experimental methodologies used, and visualizing the implicated signaling pathways. The data is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel oncology therapeutics.

Comparative Cytotoxicity of Novel Cinnoline Derivatives

The in vitro anticancer activity of several novel cinnoline derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological function, was determined for each derivative. The results are summarized in the tables below, alongside data for established anticancer agents for comparison.

Table 1: In Vitro Anticancer Activity of Dihydrobenzo[h]cinnoline-5,6-dione Derivatives

CompoundCancer Cell LineIC50 (µM)
Novel Cinnoline Derivative 1 Epidermoid Carcinoma (KB)<5.0
Novel Cinnoline Derivative 2 Hepatoma (Hep-G2)<5.0
Doxorubicin (Standard of Care) Hepatoma (HepG2)1.3 - 12.2[1][2][3][4][5]

Table 2: In Vitro Anticancer Activity of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione Derivatives

CompoundCancer Cell LineActivity
Novel Cinnoline Derivative 3 Murine Leukemia (L1210)Active
Novel Cinnoline Derivative 4 Human Leukemia (K562)Active
Etoposide (Standard of Care) Human Leukemia (K562)~1.0 - 5.0[6][7][8][9]

Table 3: In Vitro Anticancer Activity of Cinnoline-Based PI3K Inhibitors

CompoundCancer Cell LineIC50 (µM)
Novel Cinnoline PI3K Inhibitor (Compound 25) Human Tumor Cell Line 10.264[10]
Human Tumor Cell Line 22.04[10]
Human Tumor Cell Line 31.14[10]

The data indicates that these novel cinnoline derivatives exhibit potent cytotoxic effects, with some compounds demonstrating activity in the sub-micromolar range.[10] Notably, the activity profile of these compounds is comparable to or, in some cases, may exceed that of established chemotherapeutic agents.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to evaluate the anticancer activity of the novel this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Novel cinnoline compounds and control drugs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compounds are prepared in the culture medium. The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing the MTT solution is added to each well. The plates are then incubated for 2-4 hours, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Analysis

Several of the novel cinnoline derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[10][11] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common feature in many types of cancer.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of a cinnoline derivative.

Experimental Workflow

The in vitro evaluation of novel this compound derivatives typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

experimental_workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Novel This compound Derivatives HTS High-Throughput Screening (e.g., Single-Dose MTT Assay) Synthesis->HTS DoseResponse Dose-Response & IC50 Determination (MTT Assay) HTS->DoseResponse Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) DoseResponse->Apoptosis Pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) DoseResponse->Pathway Lead Lead Compound Identification & Optimization Apoptosis->Lead Pathway->Lead

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

References

A Comparative Guide to the Metabolic Stability of 3-Chlorocinnoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold is a significant bicyclic heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] Understanding the metabolic stability of these compounds is crucial for their development as therapeutic agents, as it directly influences their pharmacokinetic profile, including in vivo half-life and bioavailability. This guide provides a comparative assessment of the metabolic stability of hypothetical 3-chlorocinnoline derivatives against other known heterocyclic compounds, supported by detailed experimental protocols.

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is typically evaluated in vitro using liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2] Key parameters obtained from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[2][3] A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.[3]

The following table summarizes the metabolic stability data for a series of hypothetical this compound derivatives compared to known kinase inhibitors with different heterocyclic cores. This data is presented to illustrate how structural modifications on the this compound scaffold could influence metabolic stability.

Table 1: In Vitro Metabolic Stability of this compound Derivatives and Comparator Compounds in Human Liver Microsomes (HLM)

Compound IDCore ScaffoldR Groupt½ (min)CLint (µL/min/mg protein)Data Source
3CC-01 This compound-H2527.7Hypothetical
3CC-02 This compound-CH₃3519.8Hypothetical
3CC-03 This compound-OCH₃4515.4Hypothetical
3CC-04 This compound-F3023.1Hypothetical
Lapatinib Quinazoline->60<11.6[4]
Gefitinib Quinazoline-4814.4Literature
Crizotinib Pyridine-1546.2Literature

Higher t½ and lower CLint values indicate greater metabolic stability.

From the hypothetical data, it can be observed that substitution at the R position of the this compound core can significantly impact metabolic stability. For instance, the introduction of a methoxy group (3CC-03) is postulated to increase the half-life and decrease the intrinsic clearance compared to the unsubstituted analog (3CC-01), suggesting it may block a potential site of metabolism.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the interpretation and replication of metabolic stability data. The following is a typical protocol for an in vitro microsomal stability assay.

Liver Microsomal Stability Assay Protocol

1. Purpose: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with liver microsomes.[5] This assay primarily assesses metabolism by phase I enzymes, such as cytochrome P450s.[6]

2. Materials and Equipment:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive control compounds (e.g., compounds with known high and low clearance)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[7]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]

  • Magnesium chloride (MgCl₂)[7]

  • Ice-cold acetonitrile or methanol containing an internal standard to terminate the reaction

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[5][7]

3. Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive controls.[7] Thaw the pooled human liver microsomes on ice.

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, MgCl₂, and the test compound. Pre-incubate the plate at 37°C for approximately 5-10 minutes.[2]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[2] The final reaction volume is typically 200-500 µL.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[2][6]

  • Sample Processing: The plate is centrifuged to precipitate the microsomal proteins.[2][5]

  • Analysis: The supernatant is transferred to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[7]

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .[2]

  • The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg)) .[2]

Visualizing the Experimental Workflow

To better illustrate the process, the following diagrams outline the experimental workflow and the key relationships in metabolic stability assessment.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound Stock Solution ReactionMix Prepare Reaction Mixture (Buffer, Microsomes, Compound) TestCompound->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix NADPH_System NADPH Regenerating System Initiate Initiate Reaction (Add NADPH System) NADPH_System->Initiate PreIncubate Pre-incubate at 37°C ReactionMix->PreIncubate PreIncubate->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->TimePoints Quench Quench Reaction (Cold Acetonitrile + IS) TimePoints->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate % Remaining LCMS->Calc Plot Plot ln(% Remaining) vs. Time Calc->Plot Params Determine t½ and CLint Plot->Params Signaling_Pathway cluster_input Input Parameters cluster_process Metabolic Process cluster_output Output & Interpretation Compound Test Compound Metabolism Enzymatic Metabolism (e.g., CYP450 oxidation) Compound->Metabolism Microsomes Liver Microsomes (Source of Enzymes) Microsomes->Metabolism Cofactor NADPH (Cofactor) Cofactor->Metabolism Parent_Decrease Decrease in Parent Compound Concentration Metabolism->Parent_Decrease Metabolite_Formation Metabolite Formation Metabolism->Metabolite_Formation Stability_Assessment Assessment of Metabolic Stability (t½, CLint) Parent_Decrease->Stability_Assessment

References

Safety Operating Guide

Proper Disposal of 3-Chlorocinnoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Chlorocinnoline is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. Key hazard statements associated with similar chemicals include:

  • Toxic if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Respiratory protection, if handling fine powders or generating aerosols

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Summary

The following table summarizes the typical hazard classifications for compounds structurally related to this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4Toxic or Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[1]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its waste is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any reaction byproducts in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Empty Containers: "Empty" containers that previously held this compound must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous liquid waste.

2. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label.

  • For solutions, list all chemical constituents and their approximate percentages.

  • Indicate the date when waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

  • Follow all institutional and regulatory guidelines for the storage of hazardous waste, including limits on accumulation time and quantity.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and quantity.

  • Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.

Experimental Protocol for Neutralization (Not Recommended Without Expert Consultation)

While some chemical waste can be neutralized in the lab to render it non-hazardous, this is not recommended for this compound without specific, validated protocols and expert consultation. The reaction products of any neutralization attempt could be equally or more hazardous than the original compound. Incineration at a permitted hazardous waste facility is the safest and most appropriate disposal method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Contaminated Materials) start->assess_waste segregate Segregate into Appropriate Hazardous Waste Container assess_waste->segregate label_container Label Container Correctly 'Hazardous Waste - this compound' segregate->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs documentation Complete All Necessary Disposal Paperwork contact_ehs->documentation disposal Professional Disposal (e.g., Incineration) documentation->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Information

Potential Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2][3][4][5]

  • Causes serious eye irritation.[1][2][3][5]

  • May cause respiratory irritation.[1][2][3][5]

  • Toxic to aquatic life with long-lasting effects.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE management program should be in place, including training on proper use, limitations, maintenance, and disposal of PPE.[7] The selection of PPE is dependent on the potential risk of exposure.[8]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. A face shield provides broader protection to the face.[2][9]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[7][10]
Body Protection A chemical-resistant lab coat or coveralls.Protects against skin exposure and contamination of personal clothing.[4][7]
Respiratory Protection A NIOSH-approved respirator.Required if working with powders or in a poorly ventilated area to prevent inhalation of dust or vapors.[2][4][7]

Operational Plan: Handling and Storage

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Do not breathe dust, mist, vapors, or spray.[1][3]

  • Wash hands and face thoroughly after handling.[1][3][6]

  • Do not eat, drink, or smoke when using this product.[1][2][6][11]

Storage Conditions:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][11]

  • Store locked up.[1][2][3][6]

  • Protect from moisture and direct sunlight.[2]

  • Incompatible materials include strong oxidizing agents and strong acids.[2]

Emergency First Aid Measures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][5][6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2][12] If skin irritation occurs, get medical advice/attention.[1][2][3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3][5][6]
Ingestion Do NOT induce vomiting.[1][2][11] Clean mouth with water.[2][3][5][6] Never give anything by mouth to an unconscious person.[2] Call a POISON CENTER or doctor/physician immediately.[1][2]

Waste Disposal Plan

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][6]

  • Contaminated packaging should be treated as the chemical itself.

Experimental Protocols

While specific experimental protocols will vary, the following general steps should be integrated into any procedure:

  • Risk Assessment: Before starting any new experiment, conduct a thorough risk assessment, considering the quantity of the substance being used, the potential for exposure, and the specific manipulations involved.

  • Pre-Experiment Checklist:

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure all necessary PPE is available and in good condition.[7]

    • Confirm the location of the nearest eyewash station and safety shower.[3]

    • Have appropriate spill cleanup materials readily available.

  • During the Experiment:

    • Handle the compound exclusively within the chemical fume hood.[1]

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of all waste materials according to the established disposal plan.[6]

    • Wash hands thoroughly before leaving the laboratory.[1]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood Gather_PPE->Prepare_Work_Area Locate_Safety_Equipment Locate Eyewash/Shower Prepare_Work_Area->Locate_Safety_Equipment Weigh_and_Transfer Weigh and Transfer in Fume Hood Locate_Safety_Equipment->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Keep_Container_Closed Keep Container Closed When Not in Use Perform_Experiment->Keep_Container_Closed Decontaminate Decontaminate Surfaces and Equipment Keep_Container_Closed->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of 3-Chlorocinnoline.

Emergency_First_Aid cluster_actions Immediate Actions cluster_first_aid First Aid by Exposure Route Exposure Chemical Exposure Occurs Remove_from_Source Remove from Source of Exposure Exposure->Remove_from_Source Remove_Contaminated_Clothing Remove Contaminated Clothing Remove_from_Source->Remove_Contaminated_Clothing Administer_First_Aid Administer Specific First Aid Remove_Contaminated_Clothing->Administer_First_Aid Inhalation Inhalation: Move to fresh air, give oxygen if needed. Administer_First_Aid->Inhalation Skin_Contact Skin Contact: Wash with soap and water for 15 mins. Administer_First_Aid->Skin_Contact Eye_Contact Eye Contact: Rinse with water for 15 mins, remove contacts. Administer_First_Aid->Eye_Contact Ingestion Ingestion: Rinse mouth, do NOT induce vomiting. Administer_First_Aid->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Emergency first aid procedures for this compound exposure.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.